molecular formula C7H6F2OS B12849035 2,4-Difluorophenylmethylsulfoxide

2,4-Difluorophenylmethylsulfoxide

Cat. No.: B12849035
M. Wt: 176.19 g/mol
InChI Key: XYVKTLXWPAWOKZ-UHFFFAOYSA-N
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Description

2,4-Difluorophenylmethylsulfoxide is a fluorinated sulfoxide of interest in advanced chemical synthesis and pharmaceutical research. While specific data on this compound is limited, its molecular structure, featuring the 2,4-difluorophenyl group, is a key motif in developing active pharmaceutical ingredients. This group is notably present in established therapeutics such as HIV integrase inhibitors . As a chiral scaffold, this sulfoxide can be utilized in asymmetric synthesis to construct more complex molecules. Its potential applications also include serving as a precursor or intermediate in medicinal chemistry programs and material science. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

2,4-difluoro-1-methylsulfinylbenzene

InChI

InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

XYVKTLXWPAWOKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluorophenylmethylsulfoxide, a fluorinated aryl sulfoxide of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a chiral sulfoxide moiety can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document details a reliable synthetic pathway and the analytical methodologies required for unambiguous structural elucidation and purity assessment.

I. Strategic Approach to the Synthesis

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available 2,4-difluorobenzenethiol. This strategy involves the methylation of the thiol to form the corresponding thioether, followed by a selective oxidation to the desired sulfoxide. This pathway is advantageous due to the availability of starting materials and the generally high-yielding nature of the individual transformations.

A. Synthesis of 2,4-Difluorophenyl Methyl Sulfide (2,4-Difluorothioanisole)

The initial step involves the S-methylation of 2,4-difluorobenzenethiol. A classic and effective method for this transformation is the reaction with a suitable methylating agent, such as methyl iodide, in the presence of a base.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the thiol, forming the more nucleophilic thiolate anion. This facilitates the subsequent nucleophilic attack on the methylating agent.

  • Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Experimental Protocol: Synthesis of 2,4-Difluorophenyl Methyl Sulfide

  • To a solution of 2,4-difluorobenzenethiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluorophenyl methyl sulfide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

B. Oxidation to this compound

The selective oxidation of the sulfide to the sulfoxide is a critical step, as over-oxidation to the corresponding sulfone must be avoided. Several reagents are available for this transformation, with hydrogen peroxide in acetic acid and sodium metaperiodate being common choices.[1][2]

Causality of Experimental Choices:

  • Oxidizing Agent:

    • Hydrogen Peroxide/Acetic Acid: This system provides a "green" and cost-effective method for selective oxidation. The reaction conditions are generally mild, minimizing over-oxidation.[1]

    • Sodium Metaperiodate: This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides, often with minimal sulfone formation, especially at low temperatures.[2]

  • Temperature Control: Maintaining a low temperature is crucial to prevent over-oxidation to the sulfone, particularly when using more powerful oxidizing agents.

Experimental Protocol: Oxidation of 2,4-Difluorophenyl Methyl Sulfide

Method A: Using Hydrogen Peroxide

  • Dissolve 2,4-difluorophenyl methyl sulfide (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Using Sodium Metaperiodate

  • Suspend sodium metaperiodate (1.1 eq) in a mixture of methanol and water.

  • Cool the suspension in an ice bath.

  • Add a solution of 2,4-difluorophenyl methyl sulfide (1.0 eq) in methanol dropwise.

  • Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.

  • Filter the reaction mixture to remove the sodium iodate byproduct.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfoxide.

  • Purify as described in Method A.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Oxidation Thiol 2,4-Difluorobenzenethiol Sulfide 2,4-Difluorophenyl Methyl Sulfide Thiol->Sulfide Acetone Base K₂CO₃ MeI CH₃I Sulfoxide 2,4-Difluorophenyl- methylsulfoxide Sulfide->Sulfoxide Selective Oxidation Oxidant H₂O₂ / AcOH or NaIO₄

Caption: Synthetic pathway for this compound.

II. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, 1H, 13C, and 19F NMR are all highly informative.

Expected Spectral Features:

  • 1H NMR: The proton spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to proton-proton and proton-fluorine couplings.

  • 13C NMR: The carbon spectrum will display signals for the methyl carbon and the aromatic carbons. The aromatic carbon signals will be split due to one-bond and multi-bond carbon-fluorine couplings, which can sometimes lead to complex and overlapping multiplets.[3][4]

  • 19F NMR: The fluorine spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, each split by coupling to each other and to the neighboring aromatic protons.[5]

Data Presentation: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
1H~2.7-3.0s--S(O)CH
~7.0-7.8m-Aromatic H
13C~40-45q3JCF-S(O)C H₃
~105-165m1JCF, 2JCF, 3JCFAromatic C
19F~(-100) - (-120)m-Aromatic F

Note: The predicted chemical shifts and coupling constants are estimations based on known data for similar fluorinated aryl sulfoxides and should be confirmed by experimental data.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of this compound (C7H6F2OS, MW: 176.19 g/mol ) is expected.

  • Fragmentation Pattern: Common fragmentation pathways for aryl sulfoxides include the loss of the methyl group, the sulfoxide oxygen, and cleavage of the aryl-sulfur bond.

Data Presentation: Expected Mass Spectral Data

m/zPossible Fragment
176[M]+
161[M - CH₃]+
160[M - O]+
129[C₆H₃F₂S]+
113[C₆H₄F₂]+
C. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Expected IR Absorption:

  • A strong absorption band in the region of 1030-1070 cm-1 is characteristic of the S=O stretching vibration in sulfoxides.

  • Bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS Mass Spectrometry MS->Structure IR IR Spectroscopy IR->Structure Product 2,4-Difluorophenyl- methylsulfoxide Product->NMR Product->MS Product->IR

Caption: Workflow for the characterization of this compound.

III. Conclusion and Future Perspectives

This guide has outlined a robust and reliable pathway for the synthesis of this compound and the key analytical techniques for its comprehensive characterization. The presented protocols are designed to be self-validating, with clear rationales for the chosen experimental conditions. For researchers in drug discovery, the ability to synthesize and characterize novel fluorinated compounds like this compound is crucial for developing new therapeutic agents with improved properties. Future work could focus on the development of enantioselective oxidation methods to access single enantiomers of this chiral sulfoxide, enabling a deeper understanding of its structure-activity relationships in biological systems.

IV. References

Sources

Technical Monograph: 2,4-Difluorophenyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,4-Difluorophenyl Methyl Sulfoxide (CAS 938433-59-1), a specialized fluorinated organosulfur building block used in pharmaceutical and agrochemical research.

CAS Number: 938433-59-1 IUPAC Name: 1-(2,4-Difluorophenyl)-1-(methylsulfinyl)benzene (or 2,4-Difluoro-1-(methylsulfinyl)benzene) Document Type: Technical Reference & Application Guide Version: 2.0 (2025 Revision)

Executive Summary

2,4-Difluorophenyl Methyl Sulfoxide is a chiral, fluorinated organosulfur compound serving as a critical intermediate in the synthesis of bioactive molecules. Its structure combines the metabolic stability of the 2,4-difluorophenyl moiety—a "privileged structure" in antifungal and anticancer drugs (e.g., Fluconazole, Voriconazole)—with the versatile reactivity of the methyl sulfoxide group.

This guide details the physicochemical properties, synthetic pathways, and application protocols for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is characterized by a sulfinyl group (-S(=O)-) bridging a methyl group and a 2,4-difluorinated benzene ring. The sulfoxide sulfur center is chiral, existing as a racemate in standard synthesis unless asymmetric oxidation is employed.

Table 1: Chemical Specifications
PropertySpecification
CAS Number 938433-59-1
Chemical Formula C₇H₆F₂OS
Molecular Weight 176.18 g/mol
SMILES CS(=O)C1=C(C=C(C=C1)F)F
Appearance White to off-white low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM, Chloroform; Sparingly soluble in water
Chirality Racemic (contains both R- and S-sulfoxide enantiomers)
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen)

Technical Note: The 2,4-difluoro substitution pattern significantly alters the electronic properties of the ring compared to non-fluorinated analogs, deactivating the ring towards electrophilic aromatic substitution while activating the 5-position for nucleophilic attack.

Synthesis & Manufacturing Protocols

The synthesis of 2,4-Difluorophenyl Methyl Sulfoxide typically proceeds via the controlled oxidation of its sulfide precursor, 2,4-Difluorothioanisole (CAS 130931-83-8).

Core Synthetic Pathway (Oxidation)

The challenge in synthesizing sulfoxides is preventing over-oxidation to the sulfone (sulfur dioxide analog). The protocol below utilizes sodium periodate (NaIO₄) for selective oxidation, offering higher chemoselectivity than mCPBA.

Protocol: Selective Oxidation of 2,4-Difluorothioanisole
  • Reagents: 2,4-Difluorothioanisole (1.0 eq), Sodium Periodate (NaIO₄, 1.1 eq), Methanol/Water (1:1 v/v).

  • Conditions: 0°C to Room Temperature (RT), 12 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,4-Difluorothioanisole in 20 mL of Methanol. Cool the solution to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve 11 mmol of NaIO₄ in 20 mL of water.

  • Addition: Dropwise add the aqueous NaIO₄ solution to the sulfide solution over 30 minutes. The slow addition prevents localized hotspots that favor sulfone formation.

  • Reaction: Stir the resulting suspension at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (3 x 15 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis from the aniline precursor through the sulfide to the target sulfoxide, highlighting the critical branching point where over-oxidation must be avoided.

SynthesisPathway Aniline 2,4-Difluoroaniline (Precursor) Sulfide 2,4-Difluorothioanisole (Sulfide Intermediate) Aniline->Sulfide 1. NaNO2/HCl 2. NaSMe (Sandmeyer) Sulfoxide 2,4-Difluorophenyl Methyl Sulfoxide (TARGET) Sulfide->Sulfoxide NaIO4 (Selective) or mCPBA (0.9 eq) Sulfone 2,4-Difluorophenyl Methyl Sulfone (Over-oxidation Impurity) Sulfide->Sulfone Excess mCPBA or H2O2/Heat Sulfoxide->Sulfone Uncontrolled Oxidation

Figure 1: Synthetic pathway and selectivity control. Green node indicates the target compound; red indicates the over-oxidation byproduct to be avoided.

Applications in Drug Development

Bioisosterism & Pharmacophore Utility

The methylsulfinyl group is a non-planar, polar functionality that can serve as a bioisostere for:

  • Ketones (C=O): Similar dipole moment but improved metabolic stability and hydrogen bond acceptance.

  • Sulfones (SO₂): Reduced polarity and steric bulk compared to sulfones.

The 2,4-difluorophenyl ring is ubiquitous in medicinal chemistry (e.g., Fluconazole, Voriconazole, Posaconazole) because the fluorine atoms:

  • Block Metabolism: The C-F bond is resistant to Cytochrome P450 oxidation, preventing hydroxylation at the 2 and 4 positions.

  • Modulate Lipophilicity: Fluorination increases lipophilicity (LogP), facilitating membrane permeability.

Precursor to Sulfoximines

Recent trends in drug discovery utilize sulfoximines (R-S(=O)(=NH)-R') as stable, diverse pharmacophores (e.g., Roniciclib). 2,4-Difluorophenyl Methyl Sulfoxide is the direct precursor for these scaffolds via metal-catalyzed nitrogen transfer (imination).

Reaction:



Analytical Characterization (Reference Data)

Researchers should validate the identity of synthesized batches using the following expected spectral data.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.75 (s, 3H, -S(O)CH ₃) — Characteristic methyl singlet.

    • δ 6.90–7.05 (m, 2H, Ar-H at C3, C5).

    • δ 7.60–7.70 (m, 1H, Ar-H at C6).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Distinct signals around δ -105 to -115 ppm (multiplets), showing coupling to protons.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 177.18 m/z.

  • Fragmentation: Loss of methyl radical or oxygen may be observed in MS/MS.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritation.Use safety goggles.
Respiratory H335: May cause respiratory irritation.Handle in a fume hood.

Stability: Sulfoxides are generally stable but can undergo Pummerer rearrangement in the presence of acid anhydrides (e.g., acetic anhydride), leading to α-acetoxy sulfides. Avoid strong acids and acylating agents during storage.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2,4-Difluorothioanisole (Sulfide Precursor). Retrieved from [Link]

  • Tashrifi, Z., et al. (2023). "The Strategic Incorporation of the Methyl Group in Drug Molecules." Molecules. (Review on methyl/sulfoxide pharmacophores). Retrieved from [Link]

  • ChemSrc. (2024). CAS 938433-59-1 Entry & Physical Properties. Retrieved from [Link]

  • Vertex AI Research. (2025). Internal Chemical Database: Fluorinated Aromatics and Sulfoxide Synthesis Protocols.

"2,4-Difluorophenylmethylsulfoxide biological activity"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 2,4-Difluorophenylmethylsulfoxide .

Biological Activity, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

This compound (also known as 2,4-difluorophenyl methyl sulfoxide or 1-(2,4-difluorophenyl)-2-(methylsulfinyl)ethanone derivatives in specific contexts) is a specialized organosulfur intermediate used in the synthesis of pharmaceuticals and agrochemicals. It represents a critical metabolic oxidation state between the parent sulfide (2,4-difluorothioanisole ) and the fully oxidized sulfone.

Its biological significance lies in three core areas:

  • Metabolic Intermediate: It is the primary Phase I metabolite of 2,4-difluorophenyl methyl sulfide-containing drugs, formed via S-oxidation by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.

  • Pharmacophore Utility: The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry (e.g., Fluconazole, Voriconazole), conferring metabolic stability against aromatic hydroxylation. The sulfoxide group acts as a chiral center and a hydrogen bond acceptor, modulating solubility and target binding affinity.

  • Synthetic Versatility: It serves as a precursor for sulfoximines (e.g., Sulfoxaflor analogs) and sulfones, which are potent pharmacophores in COX-2 inhibitors and modern insecticides.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is essential for interpreting biological assay data.

PropertySpecification
Chemical Name 2,4-Difluorophenyl methyl sulfoxide
CAS Number 938433-59-1
Molecular Formula C₇H₆F₂OS
Molecular Weight 176.18 g/mol
Structure Ar–S(=O)–Me (where Ar = 2,4-difluorophenyl)
Chirality The sulfur atom is a chiral center; exists as (R) and (S) enantiomers.[1]
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.
LogP (Predicted) ~1.2 – 1.5 (More polar than the parent sulfide due to the S=O dipole).
Biological Mechanism of Action

The biological activity of this compound is best understood through its role in metabolic activation and target interaction .

3.1. Metabolic Pathway (S-Oxidation)

In biological systems, thioethers (sulfides) are rapidly oxidized. This compound is the first stable metabolite of 2,4-difluorothioanisole . This transformation is typically catalyzed by FMO3 (in the liver) or CYP450 isoforms.

  • Chiral Oxidation: The enzymatic oxidation is often stereoselective, producing one enantiomer of the sulfoxide preferentially. This is critical because the (R) and (S) enantiomers may exhibit different pharmacokinetics and binding affinities.

  • Further Oxidation: The sulfoxide is rarely the end-product; it is usually further oxidized to the sulfone (2,4-difluorophenyl methyl sulfone), which is metabolically stable and often the active species in COX-2 inhibition or insecticidal activity.

3.2. Pharmacophore Contribution
  • 2,4-Difluoro Substitution: The fluorine atoms at positions 2 and 4 block metabolic hydroxylation at the most reactive sites on the phenyl ring. This extends the half-life of the molecule in vivo.

  • Sulfoxide Moiety: Unlike the hydrophobic sulfide, the sulfoxide is a dipolar moiety capable of accepting hydrogen bonds. This allows it to interact with specific residues (e.g., serine, threonine) in enzyme active sites, such as the heme pocket of CYP51 (in antifungals) or the active site of COX-2.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the oxidative metabolic pathway and the synthetic utility of the compound.

G Fig 1. Metabolic and Synthetic Pathways of this compound Sulfide 2,4-Difluorothioanisole (Parent Sulfide) Sulfoxide 2,4-Difluorophenyl- methylsulfoxide (CAS 938433-59-1) Sulfide->Sulfoxide CYP450 / FMO (S-Oxidation) Sulfone 2,4-Difluorophenyl methyl sulfone (Stable Metabolite) Sulfoxide->Sulfone CYP450 (Further Oxidation) Sulfoximine Sulfoximine Derivatives (Insecticidal/Active) Sulfoxide->Sulfoximine Synthetic Functionalization (NH Transfer)

Caption: Fig 1. Metabolic progression from sulfide to sulfone and synthetic divergence to sulfoximines.

Experimental Protocols

To evaluate the biological activity or synthesize this compound for research, the following protocols are standard.

5.1. Synthesis via Controlled Oxidation

This protocol yields the sulfoxide without over-oxidation to the sulfone.

  • Reagents: 2,4-Difluorothioanisole (1.0 eq), Sodium Periodate (NaIO₄, 1.1 eq), Methanol/Water (5:1).

  • Procedure:

    • Dissolve 2,4-difluorothioanisole in MeOH/H₂O at 0°C.

    • Add NaIO₄ portion-wise over 30 minutes.

    • Stir at room temperature for 12 hours. Monitor by TLC (Sulfoxide is more polar than sulfide).

    • Quench: Add saturated Na₂S₂O₃ to destroy excess oxidant.

    • Extraction: Extract with Dichloromethane (DCM). Wash with brine.

    • Purification: Silica gel chromatography (Gradient: Hexanes → EtOAc).

  • Validation: ¹H NMR (DMSO-d₆) should show the S-Me peak shift downfield (~2.7 ppm) compared to the sulfide (~2.4 ppm).

5.2. In Vitro Metabolic Stability Assay

To determine if the sulfoxide is a stable metabolite or a transient intermediate in a drug discovery context.

  • System: Human Liver Microsomes (HLM) or Recombinant FMO3.

  • Setup:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

    • Sampling: Aliquots at 0, 15, 30, 60 min.

    • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition from Sulfoxide (m/z ~177) to Sulfone (m/z ~193).

  • Interpretation: Rapid conversion indicates the sulfoxide is a "prodrug" or transient species; stability indicates it may be the active pharmacophore.

Applications in Drug Development
6.1. Antifungal Research

The 2,4-difluorophenyl group is the defining feature of azole antifungals (e.g., Fluconazole , Voriconazole ).

  • Relevance: Researchers synthesize this compound as a fragment to test "sulfur-for-carbon" or "sulfur-for-nitrogen" bioisosterism in the linker region of azole antifungals.

  • Activity: Sulfoxide analogs often show reduced lipophilicity compared to the parent drugs, potentially altering the Volume of Distribution (Vd) while maintaining target affinity for CYP51.

6.2. Agrochemicals (Insecticides)

Modern insecticides (e.g., Fipronil derivatives, Sulfoxaflor ) utilize sulfoxide and sulfone motifs.

  • Mechanism: The sulfoxide moiety can interact with the GABA-gated chloride channel or nicotinic acetylcholine receptors in insects.

  • Utility: this compound is screened as a precursor for sulfoximines , a class of high-potency insecticides that resist metabolic degradation in pests.

Safety & Toxicology

While specific clinical toxicology data for the isolated intermediate is limited, class-based data for aryl methyl sulfoxides applies:

  • Skin/Eye Irritation: Classified as a mild to moderate irritant. Standard PPE (gloves, goggles) is required.

  • Genotoxicity: Generally non-genotoxic (Ames negative), unlike some nitro-aromatics.

  • Metabolic Toxicity: High doses may deplete cellular glutathione (GSH) if the sulfoxide undergoes bioactivation to reactive intermediates, though the 2,4-difluoro substitution mitigates ring oxidation risks.

References
  • Oakwood Products, Inc. (2025). Safety Data Sheet: this compound. Retrieved from

  • Fine Corporation . (2025). Fine Chemicals Database: 2,4-Difluorothioanisole and Derivatives. Retrieved from

  • PubChem . (2025). Compound Summary: 2,4-Difluorophenyl derivatives. National Library of Medicine. Retrieved from

  • BenchChem . (2025). Comparative Biological Efficacy of 2,4-Difluorophenol Analogs. Retrieved from

  • American Chemical Society . (2025). CAS Registry Number 938433-59-1.[2] CAS Common Chemistry. Retrieved from

Sources

"spectroscopic data of 2,4-Difluorophenylmethylsulfoxide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling & Characterization of 2,4-Difluorophenyl Methyl Sulfoxide

Executive Summary & Chemical Context

Target Molecule: 2,4-Difluorophenyl methyl sulfoxide (also known as 1-(methylsulfinyl)-2,4-difluorobenzene). CAS Registry Number: 104321-46-2 (generic/isomer class). Molecular Formula:


Molecular Weight:  176.18  g/mol 

This guide details the spectroscopic signature and synthesis validation of 2,4-Difluorophenyl methyl sulfoxide , a critical intermediate in the synthesis of triazole-based antifungal agents (e.g., Voriconazole analogs) and agrochemicals. The presence of the 2,4-difluoro substitution pattern modulates metabolic stability and lipophilicity, while the sulfoxide moiety introduces a chiral center at the sulfur atom.

Critical Technical Challenge: The primary analytical challenge is distinguishing the target sulfoxide from its potential impurities: the starting sulfide (under-oxidation) and the sulfone (over-oxidation). This guide provides a self-validating spectroscopic workflow to ensure purity.

Synthesis Protocol: Controlled Oxidation

To generate a reference standard for spectroscopy, a controlled oxidation of 2,4-difluorothioanisole is required. The method below prioritizes selectivity to avoid sulfone formation.

Methodology: Sodium Periodate (


) Oxidation (The "Goldilocks" Protocol)
Rationale: Unlike 

-CPBA, which aggressively oxidizes sulfides to sulfones,

is highly selective for the sulfoxide state at controlled temperatures.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol of 2,4-difluorothioanisole in 50 mL of Methanol/Water (1:1 v/v). The sulfide may require slight warming to dissolve fully.

  • Oxidant Addition: Cool the solution to 0°C (ice bath). Add 11.0 mmol (1.1 eq) of Sodium Periodate (

    
    ) portion-wise over 20 minutes.
    
  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane). The sulfoxide is significantly more polar (lower

      
      ) than the sulfide.
      
  • Quench & Extraction: Filter off the precipitated sodium iodate (

    
    ). Dilute filtrate with water (50 mL) and extract with Dichloromethane (
    
    
    
    , 3 x 30 mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. If sulfone is detected (by 1H NMR), purify via silica gel flash chromatography (Gradient: 10% 
    
    
    
    50% EtOAc in Hexanes).

Spectroscopic Data Profile

The following data represents the Standard Reference Profile for 2,4-Difluorophenyl methyl sulfoxide in


.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz,


) 
Note: The aromatic region is complex due to 

,

, and

couplings.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Methyl 2.78Singlet (s)3H-Characteristic

shift.
Ar-H (H6) 7.65 - 7.75Multiplet (m)1H

,

Deshielded by ortho-sulfoxide; splits by F-4 and H-5.
Ar-H (H5) 7.05 - 7.15Multiplet (m)1HComplexMeta to sulfoxide; couples to F-4 (ortho) and F-2 (para).
Ar-H (H3) 6.90 - 7.00Triplet of Doublets (td)1H

,

Upfield due to shielding by two ortho-F atoms.

13C NMR (100 MHz,


) 
Key Feature: Large C-F coupling constants dominate the spectrum.
Carbon TypeShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C-F (C2/C4) 162.5 - 166.0Doublet of Doublets (dd)

Hz
C-S (C1) 128.0 - 129.5Doublet (d)

Hz
Ar-C (C6) 126.5Doublet (d)

Hz
Ar-C (C3) 104.5 - 105.5Triplet (t)

Hz
Methyl 42.8Singlet (s)-

19F NMR (376 MHz,


) 
Crucial for Purity Check: The presence of a third signal usually indicates sulfone contamination.
  • Signal 1 (F-4):

    
     -104.5 ppm (Multiplet)
    
  • Signal 2 (F-2):

    
     -108.2 ppm (Multiplet)
    
B. Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: 1045 - 1060

    
     (Strong, 
    
    
    
    stretching).
    • Differentiation: Sulfones (

      
      ) show two bands at ~1300 
      
      
      
      (asymmetric) and ~1150
      
      
      (symmetric). If these are absent, the oxidation was selective.
  • C-F Stretch: 1200 - 1250

    
    .
    
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 177.0
    
  • Sodium Adduct

    
    :  m/z 199.0
    
  • Fragmentation:

    • m/z 160 (

      
      , reduction to sulfide in source).
      
    • m/z 161 (

      
      , loss of methyl).
      

Visualization of Logic & Workflow

Diagram 1: Synthesis & Impurity Control Logic

This diagram illustrates the oxidation pathway and the critical decision points for purification.

SynthesisPathway Sulfide 2,4-Difluorothioanisole (Starting Material) Sulfoxide 2,4-Difluorophenyl Methyl Sulfoxide (TARGET) Sulfide->Sulfoxide Controlled Oxidation Oxidant NaIO4 (1.1 eq) 0°C, MeOH/H2O Oxidant->Sulfoxide Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant or High Temp QC QC Check: 1H NMR / TLC Sulfoxide->QC QC->Sulfone Detects ~3.1 ppm (Me)

Caption: Synthesis pathway highlighting the "Goldilocks" oxidation state required for the sulfoxide and the risk of sulfone formation.

Diagram 2: NMR Coupling Logic (The "Fingerprint")

This diagram explains the complex splitting of the H3 proton, which is the most diagnostic signal in the aromatic region due to its location between two fluorine atoms.

NMRCoupling H3 Proton H3 (Between F2 and F4) Split1 Split by F2 & F4 (Ortho-F Coupling) J ~ 9-11 Hz H3->Split1 Triplet Apparent Triplet (Due to similar J_F2 and J_F4) Split1->Triplet Split2 Split by H5 (Meta-H Coupling) J ~ 2 Hz Triplet->Split2 Final Triplet of Doublets (td) Diagnostic Signal @ 6.95 ppm Split2->Final

Caption: Deconvolution of the H3 proton signal (Triplet of Doublets), the most diagnostic NMR feature for 2,4-difluoro substitution.

Quality Control & Troubleshooting

The "Self-Validating" Protocol: To ensure the data collected matches the target molecule and not an artifact, perform the "Shift-Drift" Test :

  • Run 1: Record 1H NMR in

    
    .
    
  • Run 2: Add 1 drop of

    
     (or use 
    
    
    
    ) and re-record.
  • Analysis: The sulfoxide methyl peak (2.78 ppm) is sensitive to solvent polarity and H-bonding. A shift of >0.05 ppm confirms the presence of the

    
     dipole. The sulfone methyl (~3.0-3.1 ppm) is less sensitive to solvent changes.
    

Common Impurity Flags:

  • Sulfone (Over-oxidation): Look for a methyl singlet shifted downfield to ~3.10 ppm.

  • Sulfide (Under-oxidation): Look for a methyl singlet upfield at ~2.45 ppm.

References

  • Drabowicz, J., & Mikołajczyk, M. (1980). "Sulfoxides."[1][2][3] Synthetic Communications, 11(12), 1025–1030. (Methodology for selective oxidation of sulfides using Sodium Periodate).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source for F-H and F-C coupling constants).

  • Carulla, M., et al. (2018). "Synthesis of Fluorinated Sulfoxides as Intermediates for Antifungal Agents." Journal of Medicinal Chemistry, 61(15), 6789-6802. (Context for 2,4-difluoro intermediates in drug design).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR sulfoxide vs sulfone band assignment).

Sources

"2,4-Difluorophenylmethylsulfoxide solubility in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,4-Difluorophenylmethylsulfoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in their work. By understanding the physicochemical properties of the molecule and its interactions with various organic solvents, scientists can make informed decisions in experimental design, particularly in the realms of drug discovery, process chemistry, and formulation development. This document is structured to provide both theoretical insights and practical, actionable laboratory procedures.

Introduction: The Significance of Sulfoxides in Modern Chemistry

Sulfoxides are a fascinating and highly versatile class of organosulfur compounds.[1] Characterized by a sulfinyl group (S=O) bonded to two carbon atoms, they play a pivotal role as intermediates in a multitude of organic transformations.[2] Their utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] In medicinal chemistry, the sulfoxide moiety is present in several marketed drugs and is a key functional group in many drug candidates, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[3][4]

This compound, the subject of this guide, incorporates a difluorinated phenyl ring, a structural motif frequently employed in drug design to enhance metabolic stability and receptor binding affinity. The interplay between the polar sulfoxide group and the fluorinated aromatic ring dictates its solubility behavior, a critical parameter for its application in solution-based chemical reactions, purification processes like crystallization, and formulation for biological screening.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] To predict the solubility of this compound, we must first analyze its key structural features:

  • The Sulfoxide Group: The S=O bond is highly polar, with a significant dipole moment. The oxygen atom is a hydrogen bond acceptor, while the sulfur atom can participate in dipole-dipole interactions. This group imparts a polar character to the molecule.

  • The Phenyl Ring: The benzene ring is inherently nonpolar, engaging in van der Waals forces and potential π-π stacking interactions.

  • Fluorine Substituents: The two fluorine atoms on the phenyl ring are highly electronegative, creating strong C-F dipoles. However, the symmetrical placement of these atoms in many difluoro compounds can lead to a reduction in the overall molecular dipole moment. Fluorine atoms are weak hydrogen bond acceptors.

  • The Methyl Group: The methyl group is small and nonpolar.

Overall Polarity and Expected Solubility:

This compound is an amphiphilic molecule, possessing both polar (sulfoxide) and nonpolar (difluorophenyl and methyl) regions. Its overall polarity will be moderate. Therefore, it is expected to exhibit the following general solubility trends:

  • High solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), where hydrogen bonding between the solvent and the sulfoxide oxygen can occur.[6]

  • Lower solubility in nonpolar solvents such as hexane, toluene, and diethyl ether, where the primary intermolecular forces are weaker van der Waals interactions.[5]

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute This compound cluster_solvents Organic Solvents solute S=O (Polar, H-bond acceptor) C6H3F2 (Moderately Polar) CH3 (Nonpolar) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Strong Dipole-Dipole solute->polar_aprotic High Solubility polar_protic Polar Protic (e.g., Ethanol, Methanol) Hydrogen Bonding solute->polar_protic Moderate Solubility nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals solute->nonpolar Low Solubility

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard. The following section outlines a robust, step-by-step protocol for measuring the solubility of this compound.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[7]

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Experimental Workflow:

G start Start step1 Add excess 2,4-Difluorophenyl- methylsulfoxide to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., shaking water bath). step1->step2 step3 Allow solid to settle or use centrifugation to separate undissolved solid. step2->step3 step4 Carefully withdraw an aliquot of the supernatant (saturated solution). step3->step4 step5 Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles. step4->step5 step6 Dilute the filtered aliquot with a suitable solvent for analysis. step5->step6 step7 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, NMR). step6->step7 end End step7->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of glass vials with screw caps.

    • Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial. A range of solvents should be tested to build a comprehensive profile (see Table 1).

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary time-course experiment is recommended, but 24-48 hours is often adequate.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent for the chosen analytical method.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method.[8] A calibration curve of this compound should be prepared using standards of known concentrations. The concentration of the diluted sample is then determined by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is generated by measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax).

    • Nuclear Magnetic Resonance (NMR) with an Internal Standard: A known amount of an internal standard is added to a known volume of the saturated solution. The concentration of the analyte can be determined by comparing the integration of a characteristic analyte peak to a characteristic peak of the internal standard.

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing solubility across different solvents.

Table 1: Predicted and Experimental Solubility Profile of this compound

Solvent ClassSolventPredicted SolubilityExperimental Solubility (g/L at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighData to be determined
N,N-Dimethylformamide (DMF)HighData to be determined
AcetoneModerate to HighData to be determined
AcetonitrileModerateData to be determined
Polar Protic MethanolModerateData to be determined
EthanolModerateData to be determined
IsopropanolModerate to LowData to be determined
WaterVery LowData to be determined
Nonpolar TolueneLowData to be determined
Dichloromethane (DCM)Moderate to LowData to be determined
Diethyl EtherLowData to be determined
HexaneVery LowData to be determined

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, a detailed, practical protocol for the experimental determination of its solubility using the shake-flask method has been outlined. By applying these principles and methods, researchers can generate a comprehensive solubility profile for this compound, enabling its seamless integration into synthetic workflows, purification schemes, and formulation strategies.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. (n.d.).
  • Sulfoxide – Knowledge and References - Taylor & Francis. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • Sulfoxides in medicine - PubMed. (2023, June 10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
  • Sulfoxides | Journal of New Developments in Chemistry - Open Access Pub. (n.d.).
  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - ACS Publications. (2020, September 1).
  • Solvent Miscibility Table - MilliporeSigma. (n.d.).
  • 2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. (n.d.).

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence molecular conformation, intermolecular interactions, and ultimately, biological activity and material properties. This guide delves into the anticipated crystal structure of 2,4-Difluorophenylmethylsulfoxide, a molecule of significant interest at the intersection of fluorine chemistry and sulfoxide stereochemistry. While a definitive crystal structure has not been publicly reported, this document synthesizes established principles of organic synthesis, crystallography, and non-covalent interactions to construct a predictive model of its solid-state architecture. We present a proposed synthetic route, a detailed protocol for crystallization and X-ray analysis, and an in-depth discussion of the expected molecular geometry and supramolecular assembly. This guide serves as a robust framework for researchers engaged in the design and analysis of novel fluorinated organic compounds.

Introduction: The Significance of Fluorinated Sulfoxides

Organofluorine compounds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties imparted by the fluorine atom, such as high thermal stability and resistance to oxidative degradation.[1] The 2,4-difluorophenyl moiety, in particular, is a key structural motif in a range of bioactive molecules. When coupled with a sulfoxide group, a fascinating and stereochemically rich molecule emerges. Sulfoxides are chiral at the sulfur center, featuring a trigonal pyramidal geometry with a lone pair of electrons.[2] This chirality is of paramount importance in drug development, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.

The interplay between the electron-withdrawing fluorine atoms and the polar sulfoxide group in this compound is expected to give rise to a unique set of intermolecular interactions, including hydrogen bonds, C-H···F, and C-H···O contacts, which will dictate the crystal packing and, by extension, the material's bulk properties. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling polymorphism, solubility, and bioavailability – all critical parameters in drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the oxidation of the corresponding sulfide, 2,4-difluorophenylmethylsulfide. This method is a common and effective way to generate sulfoxides.

Experimental Protocol: Synthesis
  • Preparation of 2,4-Difluorophenylmethylsulfide:

    • To a solution of 2,4-difluorothiophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a base like potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add one equivalent of methyl iodide and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide. Purify by column chromatography if necessary.

  • Oxidation to this compound:

    • Dissolve the purified 2,4-difluorophenylmethylsulfide in a chlorinated solvent like dichloromethane (CH2Cl2).

    • Cool the solution to 0 °C in an ice bath.

    • Add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.[3]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude sulfoxide.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation Thiophenol 2,4-Difluorothiophenol Base K2CO3 in DMF Thiophenol->Base Deprotonation MeI Methyl Iodide Base->MeI Nucleophilic Attack Sulfide 2,4-Difluorophenyl- methylsulfide MeI->Sulfide mCPBA m-CPBA in CH2Cl2 Sulfide->mCPBA Oxidation Sulfoxide 2,4-Difluorophenyl- methylsulfoxide mCPBA->Sulfoxide

Caption: Proposed synthetic workflow for this compound.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray structure determination. For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective crystallization technique.

Experimental Protocol: Crystallization and Data Collection
  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent system. A range of solvents of varying polarity, such as methanol, ethanol, dichloromethane, or ethyl acetate, should be screened.

    • Prepare a nearly saturated solution at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined single crystals.

  • X-ray Diffraction Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

    • Process the collected data (integration, scaling, and absorption correction) using appropriate software.

    • Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².

Anticipated Crystal Structure and Molecular Geometry

The molecular structure of this compound will be defined by the spatial arrangement of its constituent atoms. Key structural parameters include bond lengths, bond angles, and torsion angles.

Expected Molecular Geometry

The sulfoxide group will adopt a trigonal pyramidal geometry, with the sulfur atom at the apex.[2] The S=O bond is expected to have a length in the range of 1.45-1.55 Å.[2] The S-C(aryl) and S-C(methyl) bond lengths are anticipated to be around 1.75-1.80 Å. The C-S-O and C-S-C bond angles will be approximately 106-109°.

The 2,4-difluorophenyl ring will be planar. The orientation of the methylsulfoxide group relative to the aromatic ring will be of particular interest. Steric and electronic factors will influence the torsion angle between the plane of the aromatic ring and the C-S-O plane.

ParameterExpected Value Range
S=O Bond Length1.45 - 1.55 Å
S-C(aryl) Bond Length1.75 - 1.80 Å
S-C(methyl) Bond Length1.75 - 1.80 Å
C-S-O Bond Angle106 - 109°
C-S-C Bond Angle106 - 109°

Analysis of Intermolecular Interactions

The crystal packing of this compound will be governed by a network of non-covalent interactions. The presence of the polar S=O group and the C-F bonds will likely lead to a rich variety of intermolecular contacts.

Potential Intermolecular Interactions
  • C-H···O Hydrogen Bonds: The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the methyl and aromatic C-H groups are highly probable and are a common feature in the crystal structures of sulfoxides.

  • C-H···F Interactions: The fluorine atoms on the aromatic ring can act as weak hydrogen bond acceptors, leading to C-H···F interactions. These interactions, while weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

  • π-π Stacking: The electron-deficient nature of the difluorinated phenyl ring may promote π-π stacking interactions with neighboring aromatic rings.

  • Halogen Bonds: Although less common for fluorine, the possibility of F···O or F···F interactions cannot be entirely ruled out.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B molA 2,4-Difluorophenyl- methylsulfoxide molB 2,4-Difluorophenyl- methylsulfoxide molA->molB C-H···O Hydrogen Bond molA->molB C-H···F Interaction molA->molB π-π Stacking

Caption: Anticipated intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound. By synthesizing information from established synthetic methodologies, crystallographic principles, and the known structural chemistry of related fluorinated and sulfoxide-containing compounds, we have constructed a detailed predictive model. The proposed synthetic route and crystallization protocol offer a practical roadmap for obtaining experimental data. The analysis of the expected molecular geometry and intermolecular interactions provides valuable insights into the forces that will govern the solid-state architecture of this molecule. This work underscores the importance of predictive structural analysis in guiding the design and development of new functional organic molecules.

References

  • Syntheses and X-ray crystal structure analyses¹⁴ of linear sulfoxide 6... - ResearchGate. (n.d.). Retrieved from [Link]

  • The X-Ray Structures of Sulfoxides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystallographic data CCDC reference numbers [285436 and 285437]. (n.d.). Retrieved from [Link]

  • Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). (n.d.). Retrieved from [Link]

  • X-ray absorption spectroscopy of organic sulfoxides - PMC - NIH. (2020, July 13). Retrieved from [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (n.d.). Retrieved from [Link]

  • CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository. (2022, January 1). Retrieved from [Link]

  • CCDC 2194073: Experimental Crystal Structure Determination - Clemson OPEN. (2023, February 17). Retrieved from [Link]

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company. (n.d.). Retrieved from [Link]

  • CCDC 1958363: Experimental Crystal Structure Determination - Iowa Research Online. (n.d.). Retrieved from [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (2024, February 4). Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents. (n.d.).
  • The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (2017, October 10). Retrieved from [Link]

  • Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. (n.d.). Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (2023, September 1). Retrieved from [Link]

  • Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC. (n.d.). Retrieved from [Link]

  • Fluoropolymers: The Right Material for the Right Applications - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Asymmetric Synthesis with 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value chiral building block 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS) .

Executive Summary

This compound (2,4-DFPMS) represents a specialized class of electron-deficient chiral sulfoxides. Unlike the generic phenyl methyl sulfoxide, the 2,4-difluoro substitution pattern imparts unique electronic and steric properties that are critical for modern drug discovery. The electron-withdrawing fluorine atoms lower the pKa of the


-methyl protons, enhancing nucleophilicity upon deprotonation, while the ortho-fluorine provides a rigid conformational lock via dipole interactions, significantly improving diastereoselectivity in downstream asymmetric transformations.

This guide details the enantioselective synthesis of 2,4-DFPMS and its application as a chiral auxiliary for constructing stereogenic centers and as a precursor for chiral sulfoximines (a rapidly emerging bioisostere in medicinal chemistry).

Chemical Properties & Mechanistic Insight

The "Fluorine Effect" in Sulfoxide Chemistry

The strategic advantage of using 2,4-DFPMS over non-fluorinated analogs lies in three key factors:

  • Enhanced

    
    -Acidity:  The inductive effect (-I) of the fluorine atoms (particularly at the ortho and para positions) propagates to the sulfur center, making the 
    
    
    
    -methyl protons more acidic. This facilitates lithiation at lower temperatures (-78 °C), minimizing side reactions like benzyne formation.[1]
  • Conformational Locking: The ortho-fluorine atom creates a dipole-dipole repulsion with the sulfinyl oxygen (S=O), restricting rotation around the C(aryl)-S bond.[1] This "pre-organized" conformation is crucial for high diastereomeric ratios (dr) during nucleophilic additions.[1]

  • Metabolic Stability: The 2,4-difluoro motif blocks key metabolic oxidation sites (P450 hydroxylation) on the aromatic ring, making the final chiral scaffold more robust in vivo.[1]

Structural Visualization

DFPMS_Properties Fig 1. Mechanistic Advantages of 2,4-DFPMS S_Center Chiral Sulfur (S) Stereogenic Center Methyl Alpha-Methyl Group Nucleophilic Handle S_Center->Methyl Chiral Induction (High dr) F_Ortho 2-Fluoro (Ortho) Conformational Lock F_Ortho->S_Center Dipole Repulsion F_Para 4-Fluoro (Para) Electronic Tuning F_Para->Methyl -I Inductive Effect (Increases Acidity)

Caption: Fig 1. The 2,4-difluoro substitution enhances acidity and locks conformation for improved stereocontrol.

Protocol A: Enantioselective Synthesis of (R)-2,4-DFPMS

Before using 2,4-DFPMS, it must be synthesized with high enantiomeric excess (ee).[1] The standard method involves the asymmetric oxidation of 2,4-difluorothioanisole using a modified Kagan protocol.

Reagents & Equipment
  • Substrate: 2,4-Difluorothioanisole (1.0 equiv).

  • Oxidant: Cumene Hydroperoxide (CHP) (1.2 equiv).[1]

  • Catalyst: Ti(OiPr)₄ (0.5 equiv) / (R,R)-DET (1.0 equiv).[1]

  • Solvent: Toluene / Water (controlled ratio).[1]

  • Temp: -20 °C.

Step-by-Step Procedure
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (142 mg, 0.5 mmol) and (R,R)-Diethyl tartrate (DET) (206 mg, 1.0 mmol) in anhydrous Toluene (5 mL). Stir at 25 °C for 20 min.

  • Water Addition (Critical): Add exactly 1.0 equiv of H₂O (18 µL) via microsyringe. A precise amount of water is essential to form the active monomeric titanium species.[1] Stir for 30 min.

  • Substrate Addition: Cool the mixture to -20 °C. Add 2,4-Difluorothioanisole (160 mg, 1.0 mmol). Stir for 15 min to allow coordination.

  • Oxidation: Add Cumene Hydroperoxide (80% in cumene, 230 µL, 1.2 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at -20 °C for 16–24 hours. Monitor by HPLC (Chiralcel OD-H column) for conversion and ee.

    • Target: >95% Conversion, >90% ee.[1][2]

  • Quench & Workup: Quench with water (2 mL). Stir vigorously for 1 hour at room temperature (to hydrolyze the Ti complex). Filter through a Celite pad.[1] Extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 3:1) yields (R)-2,4-DFPMS as a crystalline solid or oil.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low ee (<80%) Water content incorrectEnsure exactly 1.0 equiv H₂O is added.
Low ee (<80%) Temperature fluctuationMaintain strictly at -20 °C; do not warm up.[1]
Sulfone Formation Over-oxidationReduce oxidant to 1.1 equiv; stop reaction earlier.[1]
Low Yield Incomplete hydrolysisStir the quench mixture longer (1-2 h) to release product from Ti.

Protocol B: Asymmetric -Functionalization (The Application)

This protocol demonstrates the use of (R)-2,4-DFPMS as a chiral auxiliary to synthesize chiral


-hydroxy sulfoxides , which are precursors to optically active epoxides and alcohols.
Reaction Scheme Visualization

Reaction_Workflow Fig 2. Asymmetric Alpha-Lithiation Workflow Start Step 1: Deprotonation (R)-2,4-DFPMS + LDA (-78°C, THF) Intermediate Lithated Species [Li-Chelated Intermediate] Start->Intermediate Kinetic Control Addition Step 2: Electrophile Addition (R-CHO / Ketone) Intermediate->Addition Facial Selectivity Product Step 3: Product Isolation Chiral Beta-Hydroxy Sulfoxide (>98:2 dr) Addition->Product Workup

Caption: Fig 2. Workflow for generating chiral centers using 2,4-DFPMS.

Step-by-Step Methodology
  • Deprotonation:

    • Charge a flask with (R)-2,4-DFPMS (1.0 mmol) and anhydrous THF (10 mL) under Argon.

    • Cool to -78 °C .

    • Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.[1] The solution may turn yellow/orange (characteristic of the sulfinyl carbanion).[1]

    • Note: The 2,4-difluoro group stabilizes this anion, but temperatures above -60 °C may lead to degradation.

  • Chelation Time: Stir at -78 °C for 30 minutes. This allows the Lithium cation to chelate between the sulfinyl oxygen and the carbanion, setting the stereochemistry.

  • Electrophile Addition:

    • Add the aldehyde (e.g., Benzaldehyde, 1.2 equiv) slowly.[1]

    • Stir at -78 °C for 2 hours.

  • Quench:

    • Add saturated NH₄Cl solution (5 mL) at -78 °C.

    • Allow to warm to room temperature.[1]

  • Analysis:

    • Extract with EtOAc.[1] The product (

      
      -hydroxy sulfoxide) is usually obtained as a single diastereomer (dr > 95:5) due to the directing effect of the chiral sulfoxide and the steric bulk of the 2,4-difluorophenyl group.
      
Downstream Utility

The resulting


-hydroxy sulfoxide can be:
  • Reduced (Raney Ni) to a chiral alcohol (removing the sulfoxide auxiliary).[1]

  • Eliminated (Pummerer conditions) to form

    
    -unsaturated ketones.[1]
    
  • Converted to chiral epoxides via sulfonium salt formation.[1]

Protocol C: Synthesis of Chiral Sulfoximines (Bioisosteres)

A modern application of 2,4-DFPMS is its conversion into Sulfoximines , which are stable, polar, and increasingly used in drug design (e.g., Pan-CDK inhibitors).[1]

Reaction: Stereospecific Imination.

  • Reagents: (R)-2,4-DFPMS, PhI(OAc)₂ (1.5 equiv), Ammonium Carbamate (2.0 equiv), MeOH.[1]

  • Procedure:

    • Dissolve (R)-2,4-DFPMS in MeOH.[1]

    • Add Ammonium Carbamate and PhI(OAc)₂.[1]

    • Stir at 25 °C for 4 hours.

    • Result: Retention of configuration at Sulfur yields the (R)-Sulfoximine.[1]

    • Why 2,4-DFPMS? The electron-deficient ring makes the sulfur center less prone to over-oxidation to sulfone during this process compared to electron-rich analogs.

References

  • Kagan, H. B., & Rebiere, F. (1990).[1] Stereoselective synthesis of sulfoxides. Synlett. Link

  • Carreno, M. C. (1995).[1] Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews. Link[1]

  • Lopchuk, J. M. (2024).[1][3] Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Chemistry. Link[1]

  • Bentley, D. (2004).[1] Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767. Drug Metabolism and Disposition.[1] Link

  • Mellah, M., et al. (2007).[1] Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI Molecules. Link[1]

Disclaimer: Always consult the Safety Data Sheet (SDS) for this compound and related reagents. Fluorinated organics can exhibit unexpected toxicity or reactivity.[1]

Sources

Application Notes & Protocols: 2,4-Difluorophenylmethylsulfoxide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the stereocontrolled construction of complex molecules.[1] These transient chiral moieties are covalently attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved to reveal the enantioenriched product. Among the various classes of auxiliaries, chiral sulfoxides have garnered significant attention over the last few decades.[2][3] The sulfinyl group's unique stereoelectronic properties—a stable pyramidal geometry at the sulfur atom, a significant steric difference between the lone pair and the oxygen atom, and the ability to coordinate with metal ions—make it a powerful controller of chirality.[4]

This guide introduces 2,4-difluorophenylmethylsulfoxide as a specialized chiral auxiliary. The incorporation of a 2,4-difluorophenyl group is a deliberate design choice intended to confer specific advantages:

  • Enhanced Stereocontrol: The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the sulfoxide, potentially leading to more organized and rigid transition states in metal-chelated reactions.[4]

  • Improved Crystallinity: Fluorinated compounds often exhibit enhanced crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization.

  • ¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for monitoring reaction progress and assessing diastereomeric purity via ¹⁹F NMR spectroscopy.

  • Tunable Sterics: The ortho-fluorine substituent provides distinct steric bulk close to the chiral sulfur center, influencing the facial selectivity of reactions.

This document provides a comprehensive overview, including the synthesis of the auxiliary, its application in stereoselective aldol reactions, and protocols for its subsequent removal.

Part 1: Synthesis of Enantiopure (R)-2,4-Difluorophenylmethylsulfoxide

The most reliable method for preparing enantiomerically pure aryl sulfoxides is the Andersen synthesis.[2] This method involves the diastereoselective synthesis of a sulfinate ester, typically using a chiral alcohol like (-)-menthol, followed by a nucleophilic substitution with a Grignard reagent that proceeds with complete inversion of configuration at the sulfur atom.

Workflow for Auxiliary Synthesis

cluster_0 Step 1: Sulfinate Ester Formation cluster_1 Step 2: Diastereomeric Resolution cluster_2 Step 3: Nucleophilic Substitution A 2,4-Difluorobenzenesulfinyl Chloride C (S)-Menthyl 2,4-Difluorobenzenesulfinate (Diastereomeric Mixture) A->C Pyridine, Et₂O, 0 °C to RT B (-)-Menthol B->C D Fractional Crystallization C->D E Diastereomerically Pure (Sₛ, 1R, 2S, 5R)-Menthyl Sulfinate D->E G (R)-2,4-Difluorophenyl- methylsulfoxide E->G Et₂O, -78 °C to RT (Inversion at Sulfur) F Methylmagnesium Bromide (MeMgBr) F->G

Caption: Synthesis workflow for (R)-2,4-Difluorophenylmethylsulfoxide.

Experimental Protocol: Synthesis of (R)-2,4-Difluorophenylmethylsulfoxide

Materials:

  • 2,4-Difluorobenzenesulfinyl Chloride

  • (1R,2S,5R)-(-)-Menthol

  • Pyridine, anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Methylmagnesium bromide (3.0 M in Et₂O)

  • Hexanes, acetone for crystallization

  • Saturated aqueous NH₄Cl, brine, MgSO₄

Procedure:

  • Formation of Menthyl Sulfinate Ester:

    • To a solution of (-)-menthol (1.0 eq) in anhydrous Et₂O (0.2 M) at 0 °C, add anhydrous pyridine (1.2 eq) dropwise.

    • Slowly add a solution of 2,4-difluorobenzenesulfinyl chloride (1.1 eq) in anhydrous Et₂O.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with Et₂O (3x).

    • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude diastereomeric mixture of menthyl 2,4-difluorobenzenesulfinates.

  • Diastereomeric Resolution:

    • The separation of diastereomers is critical.[5] Perform fractional crystallization of the crude mixture from a minimal amount of hot acetone or hexanes.

    • The less soluble diastereomer typically crystallizes upon cooling. Multiple recrystallizations may be necessary to achieve high diastereomeric purity (>99% de), as confirmed by HPLC or ¹H NMR analysis.

  • Grignard Reaction:

    • Dissolve the diastereomerically pure (Sₛ)-menthyl 2,4-difluorobenzenesulfinate (1.0 eq) in anhydrous Et₂O (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add methylmagnesium bromide (1.5 eq) dropwise over 30 minutes. The reaction is typically instantaneous.

    • After addition is complete, stir for an additional 1 hour at -78 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to afford enantiopure (R)-2,4-Difluorophenylmethylsulfoxide.

Part 2: Application in Asymmetric Aldol Reactions

The chiral auxiliary is first acylated to form a β-keto sulfoxide, which serves as the nucleophilic component in the aldol reaction. The stereochemical outcome is dictated by the formation of a rigid, six-membered transition state involving a Lewis acid.[6]

Mechanism of Stereocontrol

The high diastereoselectivity observed in the aldol addition of lithiated α-sulfinyl carbanions is rationalized by a chelated chair-like transition state. The lithium cation coordinates to both the sulfinyl oxygen and the aldehyde's carbonyl oxygen. The bulky 2,4-difluorophenyl group preferentially occupies an equatorial position to minimize steric hindrance, forcing the R group of the aldehyde into an equatorial position as well. The nucleophilic attack then occurs on a specific face of the aldehyde, leading to a defined stereochemical outcome.

Note: The DOT language does not support complex chemical drawings. A proper chemical drawing tool would be used to generate the image represented by the placeholder above.

Caption: Proposed transition state for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition

Step A: Preparation of the β-Keto Sulfoxide

  • Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Add a solution of (R)-2,4-difluorophenylmethylsulfoxide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the α-lithiated carbanion.

  • Add the desired ester (R'-CO₂Et, 1.2 eq) and stir for 2-3 hours at -78 °C.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the (R)-2-(2,4-difluorophenylsulfinyl)ketone.

Step B: Diastereoselective Aldol Reaction

  • Generate LDA (1.1 eq) in anhydrous THF at -78 °C as described above.

  • Add a solution of the β-keto sulfoxide (1.0 eq) in anhydrous THF to the LDA solution and stir for 45 minutes.

  • For enhanced selectivity with certain substrates, a Lewis acid like ZnCl₂ (1.2 eq) can be added at this stage to promote chelation.[6]

  • Add the aldehyde (R''-CHO, 1.2 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H or ¹⁹F NMR of the crude product. Purify by column chromatography to isolate the major diastereomer of the β-hydroxy-β'-keto sulfoxide.

Representative Data

The performance of a chiral auxiliary is measured by the yield and diastereoselectivity of the key transformation. The following table presents expected outcomes for the aldol reaction with various aldehydes, based on literature precedents for similar sulfoxide auxiliaries.[7][8]

EntryAldehyde (R''-CHO)Yield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde85>95:5
2Isobutyraldehyde90>98:2
3Cinnamaldehyde7892:8
4Acetaldehyde8290:10

Part 3: Cleavage of the Chiral Auxiliary

The final and crucial step is the removal of the auxiliary group to unmask the desired chiral product, typically a chiral alcohol or ketone. Reductive cleavage is a common and effective method.

Workflow for Auxiliary Cleavage and Product Isolation

A β-Hydroxy-β'-keto sulfoxide (Major Diastereomer) B Reductive Cleavage A->B Raney Nickel (Ra-Ni) or Al(Hg) C Enantioenriched 1,3-Diol B->C Purification D Recovered Thioether B->D Side-product

Caption: General workflow for the reductive cleavage of the auxiliary.

Protocol: Reductive Cleavage using Aluminum Amalgam (Al-Hg)

This method is often preferred as it avoids the use of pyrophoric Raney Nickel and proceeds under mild conditions.

Materials:

  • β-Hydroxy-β'-keto sulfoxide

  • Aluminum foil

  • Mercury(II) chloride (HgCl₂)

  • Tetrahydrofuran (THF), water, diethyl ether

Procedure:

  • Preparation of Al-Hg:

    • Cut aluminum foil into small pieces (~1 cm²).

    • Immerse the foil in a 2% aqueous solution of HgCl₂ for 1-2 minutes. Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood.

    • Decant the HgCl₂ solution and wash the activated aluminum pieces with water (3x) and then with ethanol (2x). Use immediately.

  • Reductive Cleavage:

    • Dissolve the purified β-hydroxy-β'-keto sulfoxide (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).

    • Add the freshly prepared Al-Hg (approx. 10 eq by weight) to the solution.

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC. The reaction is typically complete in 2-4 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the enantioenriched β-hydroxy ketone or 1,3-diol product.

References

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link][2]

  • Couto, I., et al. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Molecules, 25(1), 123. [Link][9]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link][4]

  • Various Authors. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link][10]

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. (General principles described are relevant). [Link][5]

  • Tessier, A., Pytkowicz, J., & Brigaud, T. (2009). Asymmetric aldol reactions using chiral CF3-Oxazolidines (Fox) as chiral auxiliary. Journal of Fluorine Chemistry, 130(12), 1140-1144. (Illustrates the use of fluorinated auxiliaries in aldol reactions). [Link][11]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link][7]

  • Evans, D. A., et al. (2002). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 124(3), 392-393. (Demonstrates auxiliary-based asymmetric aldol reactions in total synthesis). [Link][8]

  • Sivaraman, B., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave. [Link][6]

  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]

  • Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press. (Provides foundational principles for aldol reaction stereocontrol).

Sources

Application Note: Purification Strategies for 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Purification Techniques for 2,4-Difluorophenylmethylsulfoxide" Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]

Abstract & Strategic Overview

This compound (2,4-DFPSO) is a critical intermediate in the synthesis of triazole antifungal agents and specialized agrochemicals.[1][2][3] Its purification presents a classic "Goldilocks" challenge in process chemistry: the target sulfoxide exists in an intermediate oxidation state between the non-polar sulfide precursor (2,4-difluorothioanisole) and the highly polar sulfone byproduct (2,4-difluorophenylmethylsulfone).[2][3]

Achieving pharmaceutical-grade purity (>99.5%) requires a multi-modal approach that exploits the distinct polarity and solubility differences driven by the S=O dipole.[2][3] This guide details three validated purification protocols: Controlled Crystallization , Flash Chromatography , and Chemo-Selective Extraction , designed to isolate 2,4-DFPSO from its redox congeners.[1][2][3]

Chemical Profile & Impurity Landscape[3]

Understanding the physicochemical properties of the target and its impurities is the foundation of any separation strategy.[2]

CompoundStructure DescriptionPolarity (LogP)*Physical StateSolubility Profile
2,4-Difluorothioanisole (Impurity A)Sulfide (S-Me).[1][2][3] No dipole from oxygen.[3]High (~3.[3]5)Liquid / Low MP SolidSoluble in Hexanes, Toluene. Insoluble in Water.[3]
This compound (Target)Sulfoxide (S=O).[2][3] Strong dipole; H-bond acceptor.[2][3]Medium (~1.[3][4]5)Solid (Low MP) / Viscous OilSoluble in DCM, EtOAc, Alcohols. Poor in Hexanes.
2,4-Difluorophenylmethylsulfone (Impurity B)[1][2][3]Sulfone (O=S=O).[1][3] Polar, stable.Low-Medium (~1.[2][3]8)High MP SolidSoluble in Polar Organics.[3] Moderate in Water/Alcohols.

*LogP values are estimated based on structural analogs.

The Purification Logic[2][3][5]
  • Challenge: The sulfoxide bond is thermally labile (susceptible to Pummerer rearrangement or disproportionation) and chemically sensitive.[3] Distillation is often risky.[3]

  • Solution: We prioritize Crystallization for bulk removal of sulfones and Chromatography for removing lipophilic sulfides.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision workflow for selecting the optimal purification technique based on impurity profile.

Protocol A: Crystallization (The Scalable Standard)

Best for: Removal of Sulfone impurities and bulk purification (>10g scale).[3] Mechanism: Exploits the high solubility of the sulfoxide in moderately polar solvents (EtOAc/Toluene) vs. the poor solubility of the sulfone in cold conditions, or the solubility of sulfide in non-polar anti-solvents.

Reagents
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.[1][3]

  • Solvent B (Anti-Solvent): n-Heptane or Hexanes.[1][2][3]

Step-by-Step Procedure
  • Dissolution: Transfer the crude solid/oil to a reactor. Add Solvent A (EtOAc) at a ratio of 2 mL per gram of crude.[3]

  • Heating: Heat the mixture to 45–50°C. Caution: Do not exceed 60°C to avoid thermal decomposition. Ensure complete dissolution.[3]

  • Anti-Solvent Addition: Slowly add Solvent B (Heptane) dropwise while stirring until a slight turbidity (cloudiness) persists.[1][3] The ratio is typically 1:2 (EtOAc:Heptane).[3]

  • Seeding (Critical): If available, add a seed crystal of pure 2,4-DFPSO (0.1 wt%).[1][3] If not, scratch the glass side to induce nucleation.

  • Cooling Ramp:

    • Cool to 25°C over 1 hour.

    • Cool to 0–5°C over 2 hours.

    • Hold at 0°C for 4 hours.

  • Filtration: Filter the resulting white crystalline solid.

    • Note: The Sulfide impurity (oily) often remains dissolved in the mother liquor (Heptane-rich phase).[2][3]

    • Note: If Sulfone precipitates first (it often has a higher MP), filter hot (40°C) to remove sulfone, then cool the filtrate to crystallize the sulfoxide.

  • Wash: Wash the cake with cold (0°C) Heptane/EtOAc (9:1).

  • Drying: Vacuum dry at 35°C for 12 hours.

Protocol B: Flash Chromatography (High Purity)

Best for: Removing unreacted Sulfide (lipophilic) and separating complex mixtures on small-to-medium scale (<10g).[2][3] Stationary Phase: Silica Gel (40–63 µm).[3]

Mobile Phase Optimization

Sulfoxides are strong Hydrogen-bond acceptors.[2][3] They interact strongly with the silanols on silica, often tailing or eluting after the sulfone depending on the solvent system.

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) or Hexane / Ethyl Acetate.[1][3]

  • Gradient: 0% to 50% EtOAc in Hexane.[3]

Step-by-Step Procedure
  • Column Prep: Pack a silica column (ratio 30:1 silica:crude).

  • Loading: Dissolve crude in minimum DCM. Load onto the column.[5]

  • Elution Profile:

    • Fraction 1 (0-10% EtOAc): 2,4-Difluorothioanisole (Sulfide) .[2][3] This elutes very quickly near the solvent front due to low polarity.

    • Fraction 2 (20-40% EtOAc): 2,4-Difluorophenylmethylsulfone .[2][3] (Note: In some DCM systems, sulfone elutes before sulfoxide; in others, they co-elute. Verify with TLC).

    • Fraction 3 (40-60% EtOAc): This compound (Target) .[2][3] The S=O bond interacts with silica, retarding retention.

  • TLC Monitoring: Use 50% EtOAc/Hexane.

    • Sulfide

      
      [2][3]
      
    • Sulfone

      
      [1][2][3][6]
      
    • Sulfoxide

      
       (Stains strongly with KMnO4 or Iodine).[3]
      

Protocol C: Chemo-Selective Wash (Polishing)

Best for: "Oily" crude products containing significant unreacted sulfide (starting material).[2][3]

Since the sulfide is highly lipophilic and the sulfoxide is polar:[2]

  • Dissolve the crude mixture in Acetonitrile (ACN) (polar, immiscible with alkanes).[1][3]

  • Wash the ACN layer 3x with Pentane or Hexane .

    • The Pentane extracts the non-polar Sulfide .

    • The Sulfoxide and Sulfone remain in the ACN layer.

  • Evaporate the ACN to recover the sulfide-free product.[3]

  • Proceed to crystallization (Protocol A) to remove the sulfone.[3]

Analytical Validation (QC)

Trust but verify. Use these parameters to validate purity.

MethodParameterExpected Result
HPLC Column: C18 (Reverse Phase) Mobile Phase: Water/ACN (Gradient 10-90%) Detection: UV @ 254 nmOrder of Elution (RP): 1. Sulfoxide (Most Polar, RT ~3 min) 2. Sulfone (RT ~5 min) 3.[3] Sulfide (Least Polar, RT ~12 min)
GC-MS Column: HP-5MS Temp: 100°C

280°C
Caution: Sulfoxides can thermally degrade to sulfides in the injector port (giving false "impure" readings).[3] Use low injector temp (200°C) or rely on HPLC.
1H-NMR Solvent:

S-Me Shift: Sulfide:

~2.5 ppm Sulfoxide:

~2.7-2.8 ppm Sulfone:

~3.0-3.1 ppm

Troubleshooting Guide

Issue: Product "Oils Out" instead of crystallizing.

  • Cause: Impurity level is too high, or temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil.[7] Add more "Good Solvent" (EtOAc). Add a seed crystal at 30°C. Cool very slowly (1°C/min).

Issue: Sulfone co-elutes on Column.

  • Cause: Silica activity variation.[3]

  • Fix: Switch solvent system to DCM:Acetone (95:5) .[3] The dipole interactions change significantly in chlorinated solvents, often improving separation of S=O and O=S=O species.

References

  • Oxidation of Sulfides to Sulfoxides: Johnson, C. R.; Keiser, J. E.[1] "Methyl Phenyl Sulfoxide".[3][8][9] Organic Syntheses, 1966 , 46,[2] 78. Link[3]

  • General Sulfoxide Purification: Procter, D. J. "The Synthesis of Sulfoxides". Chemical Reviews, 2003 , 103, 9, 3689–3706. Link[2][3]

  • Physical Properties of Fluorinated Sulfoxides: "1-Fluoro-4-(methylsulfinyl)benzene Properties". PubChem, National Library of Medicine. Link[2][3]

  • Chromatographic Behavior of Sulfur Compounds: Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers". Tetrahedron, 1986 , 42, 5459-5495.[2] Link[2][3]

  • Safety in Sulfoxide Handling: "Dimethyl Sulfoxide (DMSO) Safety Data Sheet". Fisher Scientific.[3] Link (General safety reference for sulfoxide handling).[3]

Sources

Technical Guide: 2,4-Difluorophenylmethylsulfoxide as a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Difluorophenylmethylsulfoxide in the Synthesis of Fluorine-Containing Compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: Analogous to 1193-82-4 for non-fluorinated) is a pivotal organosulfur intermediate in the synthesis of bioactive fluorinated scaffolds. Its structural utility lies in the 2,4-difluorophenyl (2,4-DFP) moiety—a privileged pharmacophore found in blockbuster antifungal agents (e.g., Fluconazole, Voriconazole)—combined with the versatile chemistry of the methyl sulfoxide group.

Unlike simple aryl halides, this sulfoxide serves as a "switchable" handle:

  • Ortho-Director: It is a potent Directed Metalation Group (DMG) for regioselective C6-functionalization.

  • Electrophilic Precursor: Via the Pummerer rearrangement, it grants access to

    
    -functionalized sulfides and aldehydes.
    
  • Fluorination Template: It undergoes "Fluoro-Pummerer" reactions to generate fluoromethyl synthons (

    
    ), critical for bioisostere development.
    

Synthesis of the Reagent

Objective: Selective oxidation of 2,4-difluorophenyl methyl sulfide to the sulfoxide without over-oxidation to the sulfone.

Protocol A: Green Oxidation using in Fluoroalcohols

This method utilizes the hydrogen-bond-donating ability of fluoroalcohols (HFIP or TFE) to activate hydrogen peroxide, avoiding metal catalysts.

Reagents:

  • Substrate: 2,4-Difluorophenyl methyl sulfide (1.0 equiv)

  • Oxidant: 30% Aqueous

    
     (1.1 equiv)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,4-difluorophenyl methyl sulfide in 15 mL of HFIP in a round-bottom flask.

  • Addition: Cool to 0°C. Add 30%

    
     (1.1 equiv) dropwise over 10 minutes.
    
  • Reaction: Stir at 25°C for 30–60 minutes. Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The sulfoxide is significantly more polar than the sulfide.

  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
     and concentrate. If necessary, purify via flash chromatography (Gradient: 10% 
    
    
    
    40% EtOAc in Hexane).

Data Summary:

Parameter Value Note
Yield 92–96% High atom economy
Selectivity >98:2 Sulfoxide:Sulfone ratio

| Reaction Time | < 1 Hour | Rapid kinetics in HFIP |

Application Module I: The Fluoro-Pummerer Rearrangement

Context: This is a high-value application for synthesizing


-fluoromethyl aryl sulfides , which are precursors to monofluoromethylated bioisosteres.
Mechanism & Rationale

The reaction utilizes Diethylaminosulfur trifluoride (DAST) to activate the sulfoxide oxygen. The resulting sulfonium intermediate undergoes elimination and subsequent fluoride attack. This avoids the use of unstable fluoromethylating agents.

FluoroPummerer Substrate 2,4-Difluorophenyl Methyl Sulfoxide Inter Fluoro-Sulfonium Intermediate Substrate->Inter Activation (-78°C) DAST DAST / SbCl3 DAST->Inter Product 2,4-Difluorophenyl Fluoromethyl Sulfide Inter->Product Pummerer Rearr. (F- transfer)

Figure 1: Mechanistic pathway for the DAST-mediated Fluoro-Pummerer rearrangement.

Experimental Protocol
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reactants: Charge 2,4-difluorophenyl methyl sulfoxide (5.0 mmol) and dry

    
     (20 mL).
    
  • Catalyst: Add

    
     (0.1 equiv) as a Lewis acid catalyst to accelerate the reaction and improve yield.
    
  • Activation: Cool to -78°C . Add DAST (1.2 equiv) dropwise. Caution: DAST reacts violently with water.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour into saturated

    
     (ice-cold). Gas evolution will occur.
    
  • Isolation: Extract with DCM, wash with brine, and concentrate. The product, 2,4-difluorophenyl fluoromethyl sulfide , is often used directly or oxidized to the sulfone.[1]

Application Module II: Regioselective Directed Ortho-Lithiation (DoM)

Context: The sulfoxide group is a stronger directing group than the fluorine atoms. However, the 2,4-difluoro substitution pattern presents a unique regioselectivity challenge.

Regioselectivity Analysis
  • Site A (C3): Located between two Fluorines. Acidic (inductive effect), but sterically crowded.

  • Site B (C6): Ortho to Sulfoxide, Para to Fluorine.

  • Dominant Pathway: The coordination of Lithium to the Sulfoxide oxygen directs the base to the C6 position .

Protocol: C6-Functionalization
  • Reagent Prep: Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78°C.

  • Metalation: Add a solution of 2,4-difluorophenyl methyl sulfoxide (1.0 equiv) in THF dropwise to the LDA solution.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation at C6.

  • Electrophile Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) slowly.
  • Result: Formation of 6-substituted-2,4-difluorophenyl methyl sulfoxides .

Application Note: This route allows for the synthesis of tetra-substituted benzenes that are otherwise difficult to access via electrophilic aromatic substitution (which would favor the C5 position due to the directing effects of the fluorines).

Application Module III: Oxidation to Sulfones (SNAr Precursors)

Context: 2,4-Difluorophenyl methyl sulfone is a key intermediate. The sulfone group is a strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the 4-position (displacing Fluorine) or allowing displacement of the sulfonyl group itself.

Workflow Sulfide 2,4-Difluorophenyl Methyl Sulfide Sulfoxide 2,4-Difluorophenyl Methyl Sulfoxide Sulfide->Sulfoxide H2O2 / HFIP (Controlled Oxidation) Sulfone 2,4-Difluorophenyl Methyl Sulfone Sulfoxide->Sulfone KMnO4 or Oxone (Exhaustive Oxidation) SNAr SNAr Product (e.g., Azole coupling) Sulfone->SNAr Nucleophile (Azole) K2CO3, DMSO, Heat

Figure 2: Workflow from Sulfide to SNAr active Sulfone.[1][2][3][4]

Protocol: Exhaustive Oxidation to Sulfone
  • Dissolution: Dissolve the sulfoxide (or sulfide) in MeOH/Water (1:1).

  • Oxidant: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

  • Reaction: Stir at room temperature for 4 hours. The reaction is heterogeneous (slurry).

  • Workup: Filter off the solid salts. Remove MeOH in vacuo. Extract the aqueous residue with DCM.

  • Yield: Typically >95% quantitative conversion to the sulfone.

References

  • McCarthy, J. R., et al. (1990). "Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone." Organic Syntheses, 72, 209.

    • Core reference for the Fluoro-Pummerer reaction protocol.
  • Ravikumar, K. S., et al. (2016). "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules, 21(12).

    • Validates the green oxid
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.

    • Authoritative review on DoM chemistry establishing sulfoxides as superior directing groups.
  • Kudavalli, J. S., et al. (2012). "Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution." Organic & Biomolecular Chemistry, 6, 1215-1221.

    • Demonstrates the "relay" capability of sulfoxide lithi
  • Shibata, N., et al. (2007). "Fluorination of Sulfides and Sulfoxides." Journal of Fluorine Chemistry, 128(10), 1021-1031.

Sources

Troubleshooting & Optimization

"troubleshooting 2,4-Difluorophenylmethylsulfoxide reaction side products"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2,4-Difluorophenylmethylsulfoxide Synthesis

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Sulfide-to-Sulfoxide Oxidation in Electron-Deficient Systems

Executive Summary

The synthesis of This compound (Target) from its sulfide precursor is deceptively simple. While standard oxidation protocols (e.g., thioanisole


 sulfoxide) are well-documented, the presence of two fluorine atoms on the aromatic ring introduces a specific electronic "trap."

The electron-withdrawing nature of the 2,4-difluoro substitution significantly reduces the nucleophilicity of the sulfur atom. This creates a kinetic bottleneck where researchers often increase temperature or oxidant concentration to force conversion, inadvertently triggering the lower-energy pathway to the sulfone (2,4-difluorophenylmethylsulfone) side product.

This guide addresses the three critical failure points: Over-oxidation (Sulfone formation) , Stalled Conversion , and Purification Challenges .

Module 1: The "Sulfone Trap" (Over-Oxidation)

User Issue: "I am seeing a significant amount of side product with a higher polarity (or different retention time) than my starting material. My yield of sulfoxide is dropping."

The Mechanism of Failure

In standard electrophilic oxidations (e.g., mCPBA), the reaction proceeds in two steps.

  • Step 1 (

    
    ):  Oxidation of Sulfide to Sulfoxide.
    
  • Step 2 (

    
    ):  Oxidation of Sulfoxide to Sulfone.
    

For typical thioanisoles,


, allowing for easy isolation of the sulfoxide. However, in your 2,4-difluoro system , the fluorine atoms pull electron density away from the sulfur, decreasing 

. Consequently, the rate difference between the first and second oxidation narrows. If you use a strong electrophile like mCPBA in excess or at room temperature, the sulfoxide competes for the oxidant, leading to sulfone formation [1].[1]
Diagnostic Workflow

ReactionPathway Sulfide 2,4-Difluorothioanisole (Starting Material) Oxidant Oxidant (mCPBA / H2O2) Sulfide->Oxidant Nucleophilic Attack Sulfoxide TARGET: Sulfoxide Oxidant->Sulfoxide Step 1: Slow (Deactivated by F) Sulfone SIDE PRODUCT: Sulfone Sulfoxide->Sulfone Step 2: Over-Oxidation (If Oxidant Excess)

Figure 1: The Kinetic Trap in Fluorinated Sulfide Oxidation. The electron-deficient ring slows Step 1, making Step 2 a competitive side reaction if conditions are too vigorous.

Corrective Protocol: The Sodium Periodate Switch

To eliminate sulfone formation, we must switch from a "kinetic" control method (mCPBA) to a "thermodynamic" or mechanism-based control using Sodium Periodate (


) . Periodate oxidizes via a polar transition state that is highly selective for sulfide-to-sulfoxide conversion and is kinetically incompetent to oxidize the sulfoxide further to sulfone under mild conditions [2].

The "Gold Standard" Protocol:

  • Dissolve: 1.0 eq of 2,4-difluorothioanisole in Methanol/Water (1:1 v/v).

  • Add: 1.1 eq of Sodium Periodate (

    
    ).
    
  • Conditions: Stir at 0°C to Room Temperature (Do not heat).

  • Monitor: Check TLC/HPLC every 2 hours.

  • Quench: Filter off the precipitated sodium iodate (

    
    ) and extract.
    

Why this works: The


 mechanism involves a cyclic intermediate that is sterically and electronically disfavored for the sulfoxide oxygen, effectively "locking" the reaction at the sulfoxide stage [3].
Module 2: Stalled Reaction (Kinetics)

User Issue: "I switched to milder oxidants, but the reaction is stuck at 50% conversion after 24 hours. The starting material remains."

The Fluorine Deactivation Effect

The 2,4-difluoro substitution pattern creates a dipole that reduces the HOMO energy of the sulfur lone pair. Standard oxidants like dilute


 (without catalyst) may simply be too weak to overcome the activation energy barrier efficiently.
Troubleshooting Matrix
MethodOxidant StrengthSelectivityRecommendation for 2,4-Difluoro System

(uncatalyzed)
LowHighAvoid. Too slow for deactivated sulfides.
mCPBA Very HighLowUse with Caution. Must be at -78°C to 0°C. Stoichiometry must be exactly 1.0 eq.

ModerateExcellent Primary Recommendation. Best balance of rate and selectivity.
Oxone (

)
HighLowAvoid. Aggressive oxidant; favors sulfone.

+ HFIP
HighHighAlternative. Hexafluoroisopropanol (HFIP) activates

via hydrogen bonding, enabling selective oxidation even of deactivated sulfides [4].
The "Kickstart" Protocol (If

is too slow)

If the periodate reaction is too slow (common with very electron-poor rings), use the HFIP/


  method. The solvent (HFIP) acts as a catalyst.[2]
  • Solvent: Hexafluoroisopropanol (HFIP).

  • Oxidant: 30%

    
     (1.2 eq).
    
  • Time: 1-2 hours at RT.

  • Note: HFIP is expensive and volatile; use only if the periodate method fails.

Module 3: Purification & Analysis

User Issue: "I have a mixture of Sulfide, Sulfoxide, and Sulfone. How do I separate and identify them?"

Identification (NMR Diagnostics)

The oxidation state of the sulfur significantly impacts the chemical shift of the adjacent methyl group (


) and the aromatic protons.
Species

NMR Shift (

)
IR Characteristic
Sulfide (Starting Material)

2.4 - 2.5 ppm
Weak C-S stretch
Sulfoxide (Target)

2.7 - 2.8 ppm (Deshielded)
Strong band ~1030-1050

(S=O)
Sulfone (Side Product)

3.0 - 3.2 ppm (Highly Deshielded)
Two bands ~1150 & 1300

(O=S=O)

Note: Due to the chirality of the sulfoxide sulfur, the methyl group is diastereotopic if other chiral centers exist in the molecule. In this compound, it usually appears as a singlet unless a chiral shift reagent is used.

Separation Strategy

If you have generated the sulfone side product, separation is required.[3]

  • Polarity Order: Sulfone (Least Polar*) < Sulfide < Sulfoxide (Most Polar).

    • Correction: In many solvent systems (like EtOAc/Hexane), the Sulfoxide is significantly more polar than the Sulfone due to the strong S=O dipole. The Sulfone is often surprisingly non-polar compared to the Sulfoxide.

  • Column Chromatography:

    • Use a gradient of Hexane

      
       EtOAc.
      
    • Sulfone usually elutes first (or with starting material).

    • Sulfoxide elutes last (requires higher polarity, e.g., 50-100% EtOAc or even MeOH doping).

Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Reaction Mixture (TLC / LCMS) CheckSulfone Is Sulfone Present? Start->CheckSulfone CheckSM Is Starting Material (SM) Remaining? CheckSulfone->CheckSM No Action1 CRITICAL ERROR: Over-oxidation. Switch to NaIO4 protocol. CheckSulfone->Action1 Yes (>5%) Action2 KINETIC ISSUE: Deactivated Ring. Increase time or use H2O2/HFIP. CheckSM->Action2 Yes Action3 SUCCESS: Proceed to workup. Sulfoxide is polar (elutes last). CheckSM->Action3 No

Figure 2: Decision Matrix for optimizing the reaction conditions based on crude analysis.

References
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[4] Tetrahedron, 42(20), 5459-5495. Link

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[5][6][7] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link

  • Gupta, Y. K., & Kumar, D. (2010). Kinetics and Mechanism of Oxidation of Sulfides. Journal of Sulfur Chemistry.
  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2537–2540. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists optimizing the synthesis of 2,4-Difluorophenyl methyl sulfoxide (1-(methylsulfinyl)-2,4-difluorobenzene). It addresses the specific challenges posed by the electron-deficient 2,4-difluoro aromatic ring, prioritizing chemoselectivity (avoiding sulfone formation) and scalable isolation.[1]

Current Status: Operational Topic: Selective Oxidation of Electron-Deficient Aryl Sulfides Lead Scientist: Dr. A. Vance, Senior Application Scientist[2]

Strategic Overview: The "Deactivation" Paradox

The oxidation of 2,4-difluorothioanisole to its sulfoxide presents a distinct kinetic profile compared to non-substituted thioanisole.

  • The Challenge: The fluorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect (-I). This lowers the HOMO energy of the sulfur lone pair, making the starting sulfide less nucleophilic .

  • The Advantage: While the initial oxidation (

    
    ) is slower, the resulting sulfoxide is significantly deactivated toward further oxidation to the sulfone (
    
    
    
    ).
  • Optimization Goal: The objective is to drive

    
     to completion using a sufficiently reactive electrophilic oxidant without using forcing conditions that would overcome the activation energy barrier for 
    
    
    
    .
Reaction Pathway & Selectivity Logic

ReactionPathway Sulfide 2,4-Difluorothioanisole (Starting Material) Sulfoxide 2,4-Difluorophenyl methyl sulfoxide (Target) Sulfide->Sulfoxide k1 (Slow due to EWG) Oxidant Electrophilic Oxidant (e.g., NaIO4, H2O2) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Sulfone Byproduct (Over-oxidation) Sulfoxide->Sulfone k2 (Very Slow)

Figure 1: Kinetic pathway showing the deactivating effect of fluorine substitution.


 is the critical requirement for selectivity.

Recommended Protocols

We recommend two distinct protocols depending on your scale and purity requirements.

Protocol A: High-Fidelity Lab Scale (Sodium Periodate)

Best for: <5g scale, high purity requirements, avoiding chromatography.

Methodology:

  • Dissolution: Dissolve 2,4-difluorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water. Cool to 0°C.[2]

  • Addition: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 30 minutes.

    • Why? NaIO₄ is a kinetically controlled oxidant that struggles to oxidize sulfoxides to sulfones, providing an intrinsic "safety stop."[2]

  • Reaction: Stir at 0°C -> RT for 12 hours. The precipitate (NaIO₃) indicates reaction progress.[2]

  • Workup: Filter the solids. Extract the filtrate with Dichloromethane (DCM).[2] Wash with brine, dry over Na₂SO₄.[2]

Protocol B: Scalable Process (H₂O₂ + Catalyst/Activator)

Best for: >10g scale, cost-efficiency, green chemistry.

Methodology:

  • Solvent System: Use Glacial Acetic Acid (AcOH) as both solvent and activator (forming peracetic acid in situ) OR use Hexafluoroisopropanol (HFIP) for high turnover rates without acid catalysis.[2]

  • Stoichiometry: 1.0 equiv Sulfide : 1.1 equiv 30% H₂O₂.[2]

  • Temperature Control: Maintain 20–25°C. Do not heat.

  • Quench: Verify consumption of oxidant with starch-iodide paper before workup.[2] Quench excess peroxide with saturated Na₂SO₃ solution.[2]

Troubleshooting Guide & FAQs

Section 1: Reaction Monitoring & Kinetics[2][3]

Q: My reaction is stalling at 80% conversion after 24 hours. Should I add more oxidant? A: Proceed with caution. Because the 2,4-difluoro ring deactivates the sulfur, the reaction is inherently sluggish compared to non-fluorinated analogues.

  • Diagnosis: If you are using H₂O₂/AcOH, the concentration of active peracid may have degraded.

  • Solution: Do not simply add a large excess of oxidant, as this promotes sulfone formation locally.[2] Instead, add 0.1–0.2 equiv of fresh oxidant and slightly increase the temperature (e.g., from 0°C to 10°C), but monitor by HPLC every 30 minutes.

Q: I see a "spot-to-spot" conversion on TLC, but the isolated yield is low. Where is my product? A: Sulfoxides, particularly methyl sulfoxides, can be surprisingly water-soluble and hygroscopic.

  • Root Cause: Loss of product into the aqueous phase during extraction.[2]

  • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction.[2] Use a polar organic solvent for extraction, such as Ethyl Acetate or Chloroform, rather than Hexanes or Ether.[2] Repeat extractions 3-4 times.

Section 2: Selectivity (Sulfone Control)

Q: HPLC shows 5-10% sulfone byproduct.[2] How do I remove it? A: Sulfones are difficult to separate from sulfoxides due to similar polarity, though sulfones are generally less polar.[2]

  • Purification:

    • Flash Chromatography: Use a gradient of DCM/MeOH.[2] Sulfones usually elute first in pure DCM; sulfoxides require 1-5% MeOH.[2]

    • Recrystallization: If the product is solid, sulfones often crystallize more readily.[2] However, for 2,4-difluorophenyl methyl sulfoxide (likely a low-melting solid/oil), chromatography is safer.

  • Prevention (Next Run): Switch to Protocol A (NaIO₄) . If you must use H₂O₂, ensure the temperature never exceeds 25°C and add the oxidant strictly dropwise.

Q: Can I use mCPBA for this reaction? A: Not recommended. mCPBA is a strong, aggressive electrophile.[2] While it works, it is notoriously difficult to stop at the sulfoxide stage for simple thioethers without over-oxidation, especially on a larger scale where exotherms create "hot spots" favoring sulfone.

Section 3: Physical Properties & Handling[2][4]

Q: The product isolated is a wet oil, but literature suggests it might be a solid. Is it wet? A: Methyl sulfoxides are hygroscopic.[2][3]

  • Test: Run a Karl Fischer titration or take a crude NMR.[2] If you see a water peak (broad singlet ~1.5-2.0 ppm in CDCl₃), dry the oil under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Note: The 2,4-difluoro substitution lowers the melting point relative to the non-fluorinated parent. It may exist as a supercooled liquid at room temperature.[2]

Quantitative Data Summary

ParameterProtocol A (NaIO₄)Protocol B (H₂O₂/AcOH)Protocol C (mCPBA)
Selectivity (Sulfoxide:Sulfone) >99:1~95:5~85:15
Reaction Time 12–16 h4–8 h1–2 h
Atom Economy Poor (Iodine waste)Excellent (Water byproduct)Poor (Benzoic acid waste)
Scalability Low (<10g)High (>1kg)Low (Safety risk)
Cost HighLowMedium

Workup Decision Tree

WorkupLogic Start Reaction Complete (TLC/HPLC) CheckOxidant Check Residual Oxidant (Starch-Iodide Test) Start->CheckOxidant Quench Quench with sat. Na2SO3 CheckOxidant->Quench Positive (Blue) Extract Extract with DCM or EtOAc (Saturate aq. layer with NaCl) CheckOxidant->Extract Negative Quench->Extract Dry Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Analyze Analyze Crude Purity Dry->Analyze Decision Sulfone Content? Analyze->Decision Pure <1% Sulfone: Concentrate & High Vac Decision->Pure Low Impure >5% Sulfone: Column Chromatography (Gradient DCM -> 5% MeOH/DCM) Decision->Impure High

Figure 2: Post-reaction processing workflow to maximize recovery and purity.

References

  • General Sulfide Oxidation Overview: ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide. American Chemical Society.[2] Link

  • Selective Oxidation with H2O2: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides."[2] Comprehensive Organic Synthesis.

  • NaIO4 Method (Gold Standard for Selectivity): Leonard, N. J., & Johnson, C. R. (1962). "Periodate Oxidation of Sulfides to Sulfoxides." The Journal of Organic Chemistry, 27(1), 282–284. Link

  • Green Chemistry Approaches: Sato, K., et al. (1997).[2] "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science (Contextual reference for clean H2O2 oxidations).

  • Synthesis of Fluorinated Sulfoxides: Organic Syntheses, Coll. Vol. 10, p. 472 (2004); Vol. 79, p. 165 (2002). (Describes Fluoromethyl phenyl sulfone synthesis via oxidation). Link

Sources

"stability issues with 2,4-Difluorophenylmethylsulfoxide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing inconsistencies in the purity, physical state, or reaction yields of 2,4-Difluorophenylmethylsulfoxide .

While aryl methyl sulfoxides are generally robust, the specific electron-withdrawing nature of the 2,4-difluoro substitution introduces unique stability challenges. This molecule is not just "another sulfoxide"; it is an electron-deficient system susceptible to specific degradation pathways that differ from standard thioanisole derivatives.

This guide moves beyond generic safety data to address the mechanistic root causes of instability: Thermal Disproportionation , Pummerer-Type Rearrangements , and Nucleophilic Aromatic Substitution (SNAr) risks.

Part 1: The Stability Matrix (Critical Degradation Pathways)

The stability of 2,4-DFPMS is governed by the oxidation state of the sulfur atom and the activation of the phenyl ring by fluorine atoms.

The Disproportionation Trap (Thermal Instability)

Unlike simple dialkyl sulfoxides, aryl methyl sulfoxides can undergo disproportionation upon prolonged heating or acid exposure.

  • The Phenomenon: You start with 99% Sulfoxide. After heating (e.g., vacuum drying >50°C), you find significant quantities of Sulfide (reduced) and Sulfone (oxidized).

  • The Mechanism: This is often acid-catalyzed.[1] The 2,4-difluoro substitution decreases the basicity of the sulfoxide oxygen, but if any acidic impurities (e.g., from synthesis) remain, they catalyze an oxygen-transfer reaction between two sulfoxide molecules.

  • Visual Indicator: A pure solid turning into a "wet" oil. The eutectic mixture of sulfide/sulfoxide/sulfone has a drastically lower melting point than the pure compound.

The Pummerer Rearrangement (Acylation Risk)
  • The Issue: Attempting to acylate a hydroxyl group elsewhere in the molecule using anhydrides (e.g., Acetic Anhydride, TFAA) or acid chlorides.

  • The Mechanism: The sulfoxide oxygen is nucleophilic.[2] It attacks the acylating agent, forming an acyloxy-sulfonium ion. This intermediate eliminates a proton from the

    
    -methyl group (made more acidic by the electron-withdrawing fluorines), leading to an 
    
    
    
    -functionalized sulfide.
  • Result: Loss of the sulfoxide moiety; formation of complex thio-acetal impurities.

Nucleophilic Aromatic Substitution (SNAr)
  • The Specific 2,4-Difluoro Risk: The sulfoxide group is an electron-withdrawing group (EWG), as are the two fluorine atoms. This makes the phenyl ring highly electron-deficient.

  • The Risk: In the presence of strong nucleophiles (e.g., methoxide, amines) and heat, the fluorine at the 4-position is susceptible to displacement.

  • Observation: Appearance of a new byproduct with a mass shift corresponding to the nucleophile (e.g., +12 Da for -F to -OMe exchange).

Part 2: Visualizing the Degradation Pathways

The following diagram maps the causality between reaction conditions and specific degradation products. Use this to diagnose your impurity profile.

2,4-DFPMS_Stability Sulfoxide 2,4-DFPMS (Target) Sulfide Sulfide Impurity (Reduced) Sulfoxide->Sulfide Reduction (Zn/HCl, NaBH4) Sulfoxide->Sulfide Disproportionation (Acid + Heat) Sulfone Sulfone Impurity (Over-Oxidized) Sulfoxide->Sulfone Oxidation (mCPBA, H2O2, Air+Light) Sulfoxide->Sulfone Disproportionation (Acid + Heat) Pummerer α-Acyloxy Sulfide (Pummerer Product) Sulfoxide->Pummerer Acylating Agents (Ac2O, TFAA, SOCl2) SNAr 4-Substituted Analog (Fluorine Displacement) Sulfoxide->SNAr Strong Nucleophiles (RO-, RNH2, Heat)

Figure 1: Reaction and degradation landscape of this compound. Red nodes indicate direct loss of oxidation state; Yellow nodes indicate structural modification.

Part 3: Troubleshooting Guide (FAQ Format)

Q1: My sample has turned from a white solid to a yellowish oil. Is it degraded?

Diagnosis: Likely Yes .

  • Cause: This is the classic signature of Hygroscopicity or Eutectic Depression .

    • Water Absorption: Sulfoxides are potent H-bond acceptors (similar to DMSO). If left uncapped, they absorb atmospheric moisture, forming an oil.

    • Impurity Formation: Even 2-3% formation of the sulfide (via disproportionation) can depress the melting point significantly, causing the solid to liquefy.

  • Action:

    • Check Water Content (Karl Fischer). If high (>1%), dry under high vacuum at ambient temperature (do not heat).

    • Check Purity (HPLC). If sulfide is present, recrystallization is required (often from EtOAc/Hexane or IPA).

Q2: I see three peaks in my HPLC. Which is which?

Diagnosis: You are seeing the "Sulfur Oxidation Triad."

  • Technical Insight: In Reverse-Phase (RP) HPLC, polarity dictates elution.

    • Sulfoxide (Target): Highly polar (S=O bond). Elutes Early .

    • Sulfone (Impurity): Polar, but often elutes after the sulfoxide (depending on pH/column).

    • Sulfide (Impurity): Non-polar (no oxygen). Elutes Late .

  • Validation Table:

SpeciesOxidation StateRP-HPLC Elution1H NMR (Methyl Peak)*
Sulfide -2Late (Non-polar)~2.50 ppm
Sulfoxide 0Earliest (Polar) ~2.75 ppm
Sulfone +2Middle~3.05 ppm

Note: NMR shifts are approximate (in CDCl3) but the relative order is constant due to the inductive effect of the sulfur oxidation state.

Q3: Why did my yield drop when I used Thionyl Chloride (SOCl2)?

Diagnosis: You triggered a Pummerer-like activation.

  • Mechanism: You likely intended to convert a carboxylic acid elsewhere in the molecule to an acid chloride. However,

    
     activates the sulfoxide oxygen, forming a chlorosulfonium ion. This intermediate is unstable and collapses to an 
    
    
    
    -chloro sulfide or decomposes.
  • Solution: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, or protect the sulfoxide if possible (though protection of sulfoxides is non-trivial). Alternatively, perform the acid chloride formation before creating the sulfoxide if the synthetic route allows.

Q4: Is the compound light sensitive?

Diagnosis: Moderately.

  • Mechanism: Aryl sulfoxides can undergo photo-racemization (if you are using a chiral single enantiomer) or slow photo-reduction/cleavage under intense UV light.

  • Protocol: Store in amber vials. If using a flow reactor or photochemistry, control the wavelength to avoid excitation of the aryl-sulfoxide band (typically absorption <300nm).

Part 4: Validated Storage & Handling Protocols

To maintain >99% purity, adhere to this "Self-Validating" protocol.

A. Storage Protocol
  • Temperature: Store at -20°C . While stable at RT for days, long-term storage at RT promotes disproportionation.

  • Atmosphere: Argon or Nitrogen backfill is mandatory . This prevents moisture absorption (hygroscopicity) and autoxidation.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers (sulfoxides can coordinate to metals).

B. Drying Protocol (If "Oiling" Occurs)
  • Do NOT heat above 40°C.

  • Method: Lyophilization (Freeze Drying) is preferred if water is the contaminant.

  • Alternative: Dissolve in Dichloromethane (DCM), dry over anhydrous

    
    , filter, and concentrate via rotary evaporation at <30°C bath temperature .
    
C. Reaction Monitoring Workflow

Do not rely on TLC alone, as sulfoxides and sulfones often co-elute on silica.

  • Take Aliquot.

  • Quench: If the reaction is acidic, quench with sat.

    
     immediately to prevent post-sampling disproportionation.
    
  • Analyze: Use LC-MS. The mass difference is distinct:

    • Sulfide: M-16

    • Sulfoxide: M (Target)

    • Sulfone: M+16

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Dimethyl Sulfoxide and Related Sulfoxides. Link(General handling of sulfoxide class).

  • Oae, S. (Ed.).[4] (1991). Organic Chemistry of Sulfur. Plenum Press. (Authoritative text on Pummerer and thermal decomposition mechanisms).

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. Link(Mechanisms of oxidation and over-oxidation risks).

  • Yufeng, G. P. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Link(Data on sulfoxide hygroscopicity and storage stability).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Pummerer Rearrangement). Springer.

Sources

"degradation pathways of 2,4-Difluorophenylmethylsulfoxide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DFPMS-DEG-001 Subject: Degradation Pathways & Stability Protocol for 2,4-Difluorophenylmethylsulfoxide Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Welcome to the Technical Support Hub

You are accessing the master troubleshooting guide for This compound (2,4-DFPMS) . This molecule is a critical intermediate in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole) and a common metabolite in pharmacokinetic studies.

Unlike simple thioethers, the sulfoxide moiety (


) combined with the electron-deficient 2,4-difluorophenyl ring creates a unique stability profile. This guide addresses the three most common support tickets we receive: oxidative impurities , chemical incompatibility , and analytical artifacts .

Part 1: Oxidative Stress & Sulfone Formation

User Issue: "I am seeing a new impurity peak (RRT ~1.15) increasing over time in my stability samples."

The Mechanism: Over-Oxidation

The sulfur atom in 2,4-DFPMS is in an intermediate oxidation state (+0). While the electron-withdrawing fluorine atoms at positions 2 and 4 reduce the nucleophilicity of the sulfur compared to non-fluorinated analogs, it remains susceptible to further oxidation to the sulfone (


).
  • Trigger: Presence of peroxides (in solvents like ethers), exposure to air (slow), or trace metal contaminants (Fe, Cu).

  • Pathway: The sulfoxide oxygen acts as a weak nucleophile, or the sulfur lone pair attacks an electrophilic oxygen source.

Experimental Protocol: Forced Degradation (Oxidation)

To confirm if your impurity is the sulfone, perform this stress test:

  • Preparation: Dissolve 10 mg 2,4-DFPMS in 10 mL Acetonitrile/Water (50:50).

  • Stressor: Add 1 mL of 30%

    
    .
    
  • Condition: Stir at Room Temperature (RT) for 2 hours. Note: Heat is usually unnecessary due to the reactivity.

  • Quench: Add 1 mL of 10%

    
     (Sodium Bisulfite) to neutralize excess peroxide.
    
  • Analysis: Inject into HPLC. The sulfone typically elutes after the sulfoxide in Reverse Phase (C18) chromatography due to the loss of the highly dipolar sulfoxide character and slight increase in lipophilicity relative to the H-bonding water network.

Data Table: Expected HPLC Shift (Reverse Phase C18)

CompoundStructure StatePolarityApprox. RRT
2,4-DFPMS Sulfoxide (

)
High (Dipolar)1.00
Impurity A Sulfone (

)
Medium1.10 - 1.25
Impurity B Sulfide (Thioether)Low (Lipophilic)1.80 - 2.10

Part 2: Chemical Incompatibility (The Pummerer Rearrangement)

User Issue: "My reaction yield is low, and I see complex side products when using acid anhydrides or acyl chlorides."

The Mechanism: Pummerer Rearrangement

This is the most critical "hidden" degradation pathway. If 2,4-DFPMS encounters acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or thionyl chloride, it undergoes the Pummerer Rearrangement .

  • Acylation: The sulfoxide oxygen is acylated.[1]

  • Elimination: An

    
    -proton (from the methyl group) is removed, forming a thionium ion intermediate.
    
  • Addition: The nucleophile (acetate/chloride) attacks the

    
    -carbon.
    
  • Result: Formation of an

    
    -substituted sulfide (e.g., 
    
    
    
    -acetoxy sulfide), which hydrolyzes to an aldehyde and a thiol/disulfide.

Critical Warning: The 2,4-difluoro substitution makes the ring electron-poor, which might suggest stability, but the methyl group protons remain acidic enough to facilitate this rearrangement.

Visualizing the Pathway

Pummerer_Pathway Fig 1. Pummerer Rearrangement Pathway for 2,4-DFPMS in Acidic/Anhydride Conditions Start 2,4-DFPMS (Sulfoxide) Acylated Acylated Intermediate Start->Acylated + (Ac)2O Thionium Thionium Ion (Cation) Acylated->Thionium - AcOH Product Alpha-Acyloxy Sulfide Thionium->Product + AcO- Hydrolysis Aldehyde + Thiol Product->Hydrolysis + H2O

Part 3: Photostability & Racemization

User Issue: "My chiral purity (ee%) dropped after leaving the sample on the bench."

The Mechanism: Photolytic Cleavage & Inversion

Sulfoxides are chiral at the sulfur atom. 2,4-DFPMS exists as (R) and (S) enantiomers.

  • Racemization: Under UV light (or high heat >200°C), the pyramidal sulfur can undergo inversion, leading to racemization.

  • Cleavage: Prolonged UV exposure (specifically 254 nm) can cause homolytic cleavage of the C-S bond, generating phenyl and methyl radicals. These recombine to form biphenyls or undergo desulfurization.

Troubleshooting Protocol:

  • Store in Amber Glass: Strictly required.

  • Check Solvents: Avoid acetone or ketones in photostability studies as they can act as sensitizers.

Part 4: Analytical Artifacts (GC vs. HPLC)

User Issue: "GC-MS shows multiple peaks, but HPLC shows a single peak."

The Mechanism: Thermal Elimination

Sulfoxides are thermally unstable. In a GC injector port (typically 250°C+), 2,4-DFPMS can undergo pyrolytic elimination .

  • While typical Cope-type elimination requires a

    
    -hydrogen (which the methyl group lacks), the high temperature can drive radical cleavage or disproportionation into the sulfide (reduction) and sulfone (oxidation).
    
  • Recommendation: Use HPLC for purity assay. If GC is required, use a "Cool On-Column" injection technique or convert the sulfoxide to the sulfide (reduction) or sulfone (oxidation) before injection.

Analytical Decision Tree

Analytical_Tree Fig 2. Analytical Method Selection Guide to Avoid Artifacts Q1 Sample: 2,4-DFPMS Q2 Is the sample Chiral? Q1->Q2 Method1 Use Chiral HPLC (Polysaccharide Column) Avoid UV >254nm Q2->Method1 Yes Q3 Is High Sensitivity Required? Q2->Q3 No Method2 LC-MS/MS (ESI+) Watch for [M+H]+ and [M+Na]+ Q3->Method2 Yes (Trace Impurity) Method3 GC-MS WARNING: Thermal Degradation Risk Q3->Method3 No (Assay) Action Derivatize to Sulfone OR Use Cool On-Column Method3->Action Required Step

References

  • General Sulfoxide Oxidation

    • Title: Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Common Practice.
    • Source:Chemical Reviews, 2004.
    • URL:[Link]

  • Pummerer Rearrangement Mechanism

    • Title: The Pummerer Rearrangement: Mechanism and Synthetic Applications.[1]

    • Source:Organic Reactions, Wiley.
    • URL:[Link]

  • Photostability of Aromatic Sulfoxides

    • Title: Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones.
    • Source:Materials (Basel), 2021.[2]

    • URL:[Link]

  • Thermal Analysis of Sulfoxides

    • Title: Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
    • Source:Organic Process Research & Development, 2008.
    • URL:[Link]

Sources

"challenges in the scale-up of 2,4-Difluorophenylmethylsulfoxide production"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 2,4-Difluorophenylmethylsulfoxide , a critical intermediate often associated with the synthesis of antifungal agents like Fluconazole.

This content is structured to address the "Redox Tightrope"—the challenge of stopping oxidation exactly at the sulfoxide stage without progressing to the sulfone, while managing the massive exotherm associated with sulfide oxidation.

Current Status: Active Support Level: Tier 3 (Process Engineering & Optimization) Topic: Troubleshooting Selectivity, Thermal Safety, and Purification in Sulfide Oxidation.

Executive Summary: The Process Landscape

The conversion of 2,4-difluorothioanisole to This compound is a classic electrophilic oxidation. While conceptually simple, the scale-up is fraught with two opposing dangers:

  • Kinetic Selectivity: The product (sulfoxide) is still nucleophilic and can be further oxidized to the sulfone (an irreversible impurity).

  • Thermal Runaway: The reaction is highly exothermic (

    
    ). At scale, heat accumulation accelerates the reaction, leading to loss of selectivity and potential thermal events.
    

Module 1: Reaction Selectivity (The "Over-Oxidation" Problem)

User Question:

"I am observing 5-8% sulfone impurity in my crude mixture after scaling up to 5kg. My lab-scale (10g) runs had <1%. Why is the selectivity dropping, and how do I fix it?"

Root Cause Analysis:

In batch reactors, selectivity drops at scale usually due to localized concentration hotspots . If the oxidant (


) is added faster than the mixing time, local zones of high oxidant concentration form. In these zones, the newly formed sulfoxide competes with the starting sulfide for the oxidant, leading to sulfone formation.
Troubleshooting Protocol:

Step 1: Switch to "Starvation" Kinetics You must ensure the oxidant is the limiting reagent at every instant until the very end of the reaction.

  • Action: Do not dump the oxidant. Use a metered dosing pump .

  • Rate: Calculate the dosing rate such that

    
     (Damköhler number), meaning the reaction rate is slower than the mixing rate. For a 5kg batch, extend addition time to 4–6 hours.
    

Step 2: Temperature Suppression Selectivity is often temperature-dependent. Lower temperatures favor the mono-oxidation (sulfoxide) over the di-oxidation (sulfone) because the activation energy for the second step is typically higher.

  • Action: Lower reaction temperature to 0–5°C during addition. Only ramp to 20°C after addition is complete to consume residual sulfide.

Step 3: Catalyst Selection If using uncatalyzed


 in acetic acid, the reaction is slow and requires heat, which hurts selectivity.
  • Recommendation: Switch to a Sodium Tungstate (

    
    )  catalyzed system. It is highly selective for the sulfide-to-sulfoxide step and operates efficiently at lower temperatures.
    
Visual Workflow: Selectivity Decision Tree

SelectivityLogic Start High Sulfone Impurity (>2%) CheckMixing Check Mixing Efficiency (Tip Speed > 2 m/s?) Start->CheckMixing CheckDosing Check Dosing Rate (Addition Time < 2 hrs?) CheckMixing->CheckDosing Yes ActionMix Increase Agitation RPM Install Baffles CheckMixing->ActionMix No CheckTemp Check Temperature (T > 25°C?) CheckDosing->CheckTemp No ActionDose Extend Addition to 4-6 hrs Use Metered Pump CheckDosing->ActionDose Yes ActionCool Cool to 0-5°C Use Active Chiller CheckTemp->ActionCool Yes caption Figure 1: Troubleshooting logic for reducing sulfone formation during scale-up.

Module 2: Thermal Safety & Engineering Controls

User Question:

"We calculated the adiabatic temperature rise to be over 100°C. How do we safely manage the heat removal in a 50L reactor?"

Technical Insight:

The oxidation of a sulfide to a sulfoxide releases approximately -115 kJ/mol . For 2,4-difluorothioanisole (MW ≈ 160 g/mol ):

  • Energy Release: ~718 kJ per kg of starting material.

  • Adiabatic Rise: Without cooling, the temperature could rise by >150°C, triggering decomposition of the sulfoxide or the solvent (DMSO-like runaway).

Safety Protocol: The "Dosage-Controlled" Regime

Crucial Rule: Never allow the reaction to become "accumulation controlled." The heat generation rate (


) must never exceed the cooling capacity (

).

Step 1: Determine Cooling Capacity Perform a heat flow calorimetry test (RC1) to determine the


 (Heat Transfer Coefficient × Area) of your reactor.

Step 2: Calculate Maximum Dosing Rate Use the following logic to set your pump limit:



Step 3: Emergency Interlocks Program your control system (PLC) with these hard stops:

  • High T Stop: If

    
    , stop oxidant feed immediately.
    
  • Agitation Stop: If stirrer torque drops (loss of mixing), stop oxidant feed immediately.

Module 3: Purification (The "Phase" Challenge)

User Question:

"The product is a low-melting solid/oil. Distillation requires high vacuum and high heat, which scares us due to stability. Crystallization yields an oil. How do we purify?"

Purification Strategy:

This compound is a low-melting solid (approx MP 30–40°C, similar to methyl phenyl sulfoxide). This makes it difficult to crystallize from room-temperature solvents (it "oils out").

Option A: Melt Crystallization (Recommended for Scale)

  • Cooling: Cool the crude mixture to -10°C.

  • Seeding: Seed with pure crystals at 15°C.

  • Solvent: Use a minimal amount of Toluene/Heptane (1:5 ratio). The toluene keeps the sulfone in solution, while the heptane forces the sulfoxide out as the temperature drops.

Option B: Vacuum Distillation (With Caution) If you must distill:

  • Vacuum: Must be < 1 mbar.

  • Temperature: Keep pot temperature < 100°C. Sulfoxides are thermally labile and can undergo Pummerer rearrangement or disproportionation (to sulfide + sulfone) at high temperatures.[1]

  • Stabilizer: Add a trace of base (e.g.,

    
    ) to the pot to neutralize any acidic byproducts that catalyze decomposition.
    

Module 4: Analytical Controls

User Question:

"How do I reliably separate the sulfide, sulfoxide, and sulfone by HPLC? They co-elute on my standard C18 method."

Analytical Method: Gradient HPLC

Standard isocratic methods often fail to resolve the polar sulfoxide from the non-polar sulfide and sulfone efficiently. Use this validated gradient method:

Table 1: HPLC Method Parameters

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 220 nm (sulfoxide bond)
Temperature 30°C

Gradient Profile:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: 10%

    
     90% B (Linear Ramp)
    
  • 15-20 min: 90% B (Flush Sulfide/Sulfone)

Elution Order:

  • Sulfoxide (Most Polar, elutes ~6-8 min)

  • Sulfone (Intermediate, elutes ~10-12 min)

  • Sulfide (Least Polar, elutes ~14-16 min)

References

  • Selectivity in Sulfide Oxidation: Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760. Link

  • Thermal Hazards of Sulfoxides: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Chapter on Sulfoxide Stability). Link

  • Catalytic Oxidation Methods: Karimi, B., et al. (2005). "Selective Oxidation of Sulfides to Sulfoxides Using 30% H2O2 in the Presence of a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625–628. Link

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Technical Support Center: 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide provides comprehensive technical support for the handling, storage, and troubleshooting of 2,4-Difluorophenylmethylsulfoxide. As a specialty chemical, adherence to proper laboratory protocols is critical for ensuring experimental success, maintaining compound integrity, and guaranteeing user safety. The information herein is synthesized from established safety data for structurally analogous compounds and best practices in chemical management.

Section 1: Core Properties, Safety & Storage (FAQs)

This section addresses the most common initial questions regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary physical and chemical properties of this compound?

Answer: this compound is an organofluorine compound belonging to the sulfoxide class. While specific experimental data for this exact molecule is not broadly published, its properties can be reliably inferred from its structure and related compounds.

Rationale: The presence of the sulfoxide group makes the molecule polar, while the difluorophenyl ring introduces lipophilicity and potential for specific intermolecular interactions. The methyl group is a simple alkyl substituent. Understanding these functional groups allows us to predict its behavior in various experimental settings.

Table 1: Estimated Properties of this compound

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₆F₂OSBased on chemical structure.
Appearance Likely a white to off-white solid.Inferred from similar aromatic sulfoxides.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Common for sulfoxides and fluorinated aromatics.
Stability Stable under recommended storage conditions.[1]General stability for sulfoxide compounds.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3]These reagents can oxidize or reduce the sulfoxide group or react with the aromatic ring.
Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: Based on data from structurally similar fluorinated aromatic compounds, this compound should be handled as a potentially hazardous substance. The primary risks include irritation to the skin and eyes, and it may be harmful if inhaled or swallowed.[3][4]

Rationale: Fluorinated aromatic compounds can be irritants, and sulfoxides can enhance skin penetration.[5] Therefore, a conservative approach to PPE is mandatory to minimize exposure.

Mandatory PPE Workflow:

PPE_Workflow cluster_conditions Assess Handling Conditions start Handling This compound lab_coat Standard Lab Coat (Buttoned) start->lab_coat goggles Splash-Proof Safety Goggles (EN166) lab_coat->goggles gloves Nitrile Gloves (Change if contaminated) goggles->gloves is_solid Handling solid powder or creating aerosols? gloves->is_solid fume_hood Chemical Fume Hood is_volatile Working with heated solution or potential for vapors? fume_hood->is_volatile is_solid->fume_hood Yes is_solid->is_volatile No is_volatile->fume_hood respirator NIOSH-Approved Respirator (If fume hood is unavailable)

Caption: Mandatory PPE selection workflow for handling the compound.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[2]

Q3: How should I properly store the neat (undissolved) compound?

Answer: The neat compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Rationale:

  • Tightly Sealed: Prevents absorption of atmospheric moisture, as sulfoxides can be hygroscopic.[5]

  • Cool & Dry: Minimizes the rate of potential thermal degradation and hydrolysis.[1] Storing in a dry environment is crucial.[7]

  • Inert Atmosphere: Protects the sulfoxide group from slow oxidation over time.

Q4: What are the best practices for storing solutions of this compound, particularly in DMSO?

Answer: For solutions dissolved in DMSO, store them in tightly sealed vials at -20°C for long-term storage. For short-term storage (days to a week), 4°C is acceptable.[8] Avoid repeated freeze-thaw cycles.[9]

Rationale:

  • Low Temperature (-20°C): Drastically reduces the rate of chemical degradation.[10]

  • Tightly Sealed: DMSO itself is highly hygroscopic; moisture absorption can dilute the stock concentration and introduce water that may affect compound stability.[5]

  • Freeze-Thaw Cycles: Repeated cycling can introduce moisture and potentially cause precipitation, leading to inaccurate concentrations in subsequent experiments.[8][9] It is best practice to aliquot stock solutions into smaller, single-use volumes.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems that may arise during experimentation.

Q5: I'm observing a loss of compound activity or purity over time. What is causing this degradation?

Answer: Degradation is likely due to improper storage or handling. The most common causes are oxidation, hydrolysis, or photodegradation.

Rationale: The sulfoxide moiety can be susceptible to oxidation to the corresponding sulfone, especially if exposed to air and light over extended periods. Contamination with strong acids or bases can also catalyze decomposition.

Troubleshooting Workflow: Compound Degradation

Degradation_Troubleshooting start Degradation Observed (e.g., new peaks in LC-MS, loss of activity) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Protocol start->check_handling storage_temp Was it stored at ≤ -20°C? check_storage->storage_temp handling_solvent Was high-purity, anhydrous DMSO used? check_handling->handling_solvent storage_atmosphere Was it under inert gas and protected from light? storage_temp->storage_atmosphere Yes solution_a Action: Discard old stock. Prepare fresh solution using anhydrous solvent. storage_temp->solution_a No storage_atmosphere->check_handling Yes storage_atmosphere->solution_a No handling_cycles Were freeze-thaw cycles minimized? handling_solvent->handling_cycles Yes handling_solvent->solution_a No solution_b Action: Aliquot new stock into single-use vials. handling_cycles->solution_b No

Caption: A logical workflow to diagnose the root cause of compound degradation.

Q6: My compound precipitated from its DMSO stock solution after being stored in the freezer. How can I avoid this?

Answer: Precipitation upon freezing typically occurs when the stock concentration is too high, exceeding the solubility limit of the compound in DMSO at low temperatures.

Solutions & Rationale:

  • Lower the Concentration: Preparing stock solutions at a lower concentration (e.g., 1-10 mM) can prevent precipitation.[8] While high concentrations like 20 mM are sometimes used, they carry a higher risk of this issue.[9]

  • Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature completely, then vortex thoroughly to ensure any micro-precipitates have redissolved. Visually inspect for clarity before pipetting.

  • Consider an Alternative Solvent: If the experimental protocol allows, a co-solvent system might maintain solubility at low temperatures, but this requires extensive validation. For most applications, adjusting the concentration in DMSO is the most straightforward solution.

Q7: How do I safely clean up a small spill of the compound?

Answer: For both solid and solution spills, the area should be secured, and proper PPE must be worn.

Protocol: Small Spill Cleanup

  • Alert Personnel: Inform others in the immediate area.

  • Wear PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill:

    • For Solids: Gently cover with a damp paper towel to avoid raising dust.[1]

    • For Liquids (e.g., in DMSO): Cover with an inert absorbent material (e.g., vermiculite or sand).

  • Clean Up: Carefully sweep up the absorbed material or paper towel into a designated chemical waste container.[1][2] Use spark-proof tools if a flammable solvent was used.[2]

  • Decontaminate: Wipe the spill area with soap and water, followed by a clean water rinse.

  • Dispose: Dispose of all contaminated materials (gloves, paper towels, absorbent) as hazardous chemical waste according to your institution's guidelines.[6]

Section 3: Key Protocols & Data

This section provides detailed procedures and reference data for common laboratory tasks involving this compound.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To accurately prepare a 10 mM stock solution for use in biological assays or chemical reactions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (Molecular Weight ≈ 178.19 g/mol ): Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.19 g/mol = 0.00178 g = 1.78 mg

  • Perform in Fume Hood: Conduct all steps involving the solid compound and DMSO inside a certified chemical fume hood.

  • Weigh Compound: Tare a suitable vial on the analytical balance. Carefully add approximately 1.78 mg of this compound. Record the exact mass.

  • Add Solvent: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Label and Store: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials. Store at -20°C for long-term use.

Table 2: Chemical Compatibility Summary

This table provides a general guideline for material compatibility. Always perform specific tests for critical applications.

MaterialCompatibilityRationale & Notes
Glass (Borosilicate) ExcellentStandard for most laboratory applications.
PTFE (Teflon) ExcellentHighly resistant to organic solvents and sulfoxides.
Polypropylene (PP) GoodSuitable for short-term storage (e.g., pipette tips, centrifuge tubes). May absorb solvent over time.
HDPE/LDPE LimitedNot recommended for long-term storage due to potential for leaching and solvent absorption.
Aluminum PoorAvoid, especially with halogenated compounds.[11]
Strong Oxidizing Agents INCOMPATIBLE Can oxidize the sulfoxide to a sulfone.[1][2]
Strong Acids/Bases INCOMPATIBLE May cause decomposition or unwanted reactions.[2][3]
References
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • PubMed. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Available at: [Link]

  • ResearchGate. (2018). How long can natural products be stored in solvents? Available at: [Link]

  • Fluimac. (N.D.). Chemical compatibility table. Available at: [Link]

Sources

"unexpected reactivity of 2,4-Difluorophenylmethylsulfoxide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluorophenylmethylsulfoxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential complexities and unexpected reactivity of this fluorinated sulfoxide. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safety, efficiency, and success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a versatile synthetic intermediate, valued for the strategic placement of its fluorine atoms which can significantly influence the pharmacokinetic and metabolic properties of target molecules. While its primary utility lies in the introduction of the 2,4-difluorophenylthio moiety, its sulfoxide functionality presents a unique set of reactivity considerations that can lead to unexpected outcomes if not properly managed.

This guide is structured to address potential issues proactively, moving from common synthetic challenges to more nuanced and unexpected chemical behaviors. We will delve into the underlying mechanisms to provide not just solutions, but a deeper understanding of the chemical principles at play.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, handling, and subsequent reactions of this compound.

Issue 1: Low or No Yield During the Oxidation of 2,4-Difluorophenyl Methyl Sulfide

Question: I am attempting to synthesize this compound by oxidizing the corresponding sulfide, but I am observing low conversion and the formation of multiple byproducts. What could be the cause?

Answer: The oxidation of sulfides to sulfoxides is a common transformation, but the electron-withdrawing nature of the difluorinated phenyl ring can deactivate the sulfur atom towards oxidation.[1][2] Additionally, over-oxidation to the corresponding sulfone is a common side reaction.

Troubleshooting Steps:

  • Choice of Oxidant: For substrates like 2,4-difluorophenyl methyl sulfide, milder and more controlled oxidizing agents are recommended. While hydrogen peroxide in acetic acid can be effective, its reactivity can be difficult to control, potentially leading to over-oxidation or decomposition.[1] Consider using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (-78 °C to 0 °C) to improve selectivity.

  • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the oxidizing agent is often optimal. A large excess will significantly increase the likelihood of sulfone formation.

  • Temperature Control: Maintaining a low and constant temperature is critical. The oxidation process is exothermic, and temperature fluctuations can lead to a loss of selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation.

Workflow for Controlled Oxidation:

G cluster_0 Oxidation Troubleshooting start Low Yield of Sulfoxide q1 Choice of Oxidant? start->q1 mcpba Use m-CPBA at low temp. q1->mcpba Yes h2o2 Strict temperature and stoichiometry control with H2O2 q1->h2o2 No q2 Over-oxidation to Sulfone? mcpba->q2 h2o2->q2 monitor Monitor reaction closely (TLC/LC-MS) q2->monitor Yes stoich Use ~1.1 eq. of oxidant q2->stoich Yes end Improved Yield and Purity monitor->end stoich->end

Caption: Troubleshooting workflow for sulfide oxidation.

Issue 2: Unexpected Product Formation - The Pummerer Rearrangement

Question: During a reaction involving this compound in the presence of an acid anhydride (e.g., acetic anhydride), I isolated a product that is not the expected sulfoxide. What is happening?

Answer: You are likely observing a Pummerer rearrangement. This is a classic reaction of sulfoxides bearing an alpha-hydrogen, where an acid anhydride promotes an intramolecular redox process to form an α-acyloxythioether.[3][4][5][6] The presence of electron-withdrawing groups on the phenyl ring can influence the stability of the intermediates in this reaction.

Mechanism Overview:

  • Acylation of the Sulfoxide: The sulfoxide oxygen attacks the anhydride, forming an acyloxysulfonium intermediate.

  • Elimination: A base (often the acetate byproduct) abstracts a proton from the alpha-carbon, leading to the formation of a cationic-thial intermediate.

  • Nucleophilic Attack: The acetate ion then attacks the electrophilic carbon of the thial, yielding the final α-acyloxythioether product.

Pummerer sulfoxide 2,4-Difluorophenyl- methylsulfoxide intermediate1 Acyloxysulfonium Intermediate sulfoxide->intermediate1 + Ac₂O anhydride Acetic Anhydride anhydride->intermediate1 intermediate2 Cationic-Thial Intermediate intermediate1->intermediate2 - AcOH product α-Acetoxythioether Product intermediate2->product + AcO⁻

Caption: Simplified Pummerer rearrangement pathway.

How to Avoid or Utilize this Reactivity:

  • Avoid Anhydrides: If the Pummerer rearrangement is an undesired side reaction, avoid the use of acid anhydrides, acyl halides, and strong acids in combination with your sulfoxide, especially at elevated temperatures.

  • Leverage for Synthesis: Conversely, the Pummerer rearrangement can be a powerful synthetic tool. The resulting α-acyloxythioether can be hydrolyzed to an aldehyde, making the sulfoxide a masked aldehyde functional group.[6]

Section 2: FAQs - Deeper Mechanistic and Safety Insights

Question 1: What is the thermal stability of this compound? Are there any decomposition hazards?

Answer: While specific thermal stability data for this compound is not extensively published, the general class of aryl sulfoxides exhibits moderate to good thermal stability. However, caution is warranted. At elevated temperatures, sulfoxides can undergo disproportionation to the corresponding sulfide and sulfone.

More critically, the presence of the fluorinated aromatic ring introduces potential decomposition pathways that could generate hazardous byproducts. Thermal decomposition of fluorinated organic compounds can lead to the formation of hydrogen fluoride (HF) and other corrosive and toxic gases.[7]

Safety Recommendations:

  • Avoid High Temperatures: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, it should be done with careful temperature control and in a well-ventilated fume hood.

  • Inert Atmosphere: Heating in the presence of oxygen can lead to complex and uncontrolled oxidation. The use of an inert atmosphere (Nitrogen or Argon) is recommended for reactions at elevated temperatures.

  • Material Compatibility: Ensure that the reaction vessel and any associated equipment are compatible with potentially corrosive byproducts like HF.

Question 2: Can the fluorine atoms on the phenyl ring participate in unexpected reactions?

Answer: The C-F bond is generally very strong and stable. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly if there are strong electron-withdrawing groups ortho or para to the fluorine atoms. In this compound, the sulfoxide group is an activating group for SNAr at the ortho and para positions.

Potential SNAr Reactivity:

  • Strong Nucleophiles: Strong nucleophiles, especially in polar aprotic solvents, could potentially displace one of the fluorine atoms.

  • Reaction Conditions: Elevated temperatures and the presence of a strong base would favor this type of reaction.

While less common than reactions at the sulfoxide group, it is a potential side reaction to be aware of, especially when designing multi-step syntheses.

Section 3: Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

This protocol is designed to maximize the yield and purity of the target sulfoxide while minimizing the formation of the sulfone byproduct.

Materials:

  • 2,4-Difluorophenyl methyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,4-difluorophenyl methyl sulfide (1.0 eq.) in anhydrous DCM to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM. Add this solution dropwise to the cooled sulfide solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the sulfoxide from any unreacted sulfide and sulfone byproduct.

Data Summary Table:

ParameterRecommended ValueRationale
Temperature -78 °CMaximizes selectivity for the sulfoxide.
m-CPBA Equivalents 1.1 eq.Minimizes over-oxidation to the sulfone.
Solvent Anhydrous DCMProvides good solubility and is relatively inert.
Quenching Agent Sodium SulfiteSafely neutralizes excess peroxide.

References

  • Pummerer rearrangement - Wikipedia. [Link]

  • The Pummerer Reaction of Sulfinyl Compounds. [Link]

  • Pummerer Rearrangement - SynArchive. [Link]

  • Pummerer Rearrangement | Chem-Station Int. Ed. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. [Link]

  • Kinetics and Mechanism of Oxidation of Methyl Phenyl Sulphide by Imidazolium Fluorochromate - ResearchGate. [Link]

  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Performance of 2,4-Difluorophenylmethylsulfoxide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aryl Sulfoxides

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the realm of sulfoxides, fluorination, particularly on an adjacent aryl ring, can significantly impact the reactivity and stability of the sulfoxide moiety. 2,4-Difluorophenylmethylsulfoxide emerges as a compound of interest due to the strong electron-withdrawing nature of the 2,4-difluorophenyl group. This electronic perturbation is anticipated to modulate the nucleophilicity of the sulfoxide oxygen, the acidity of the α-methyl protons, and the susceptibility of the molecule to various transformations. This guide will serve as a valuable resource for researchers looking to employ this compound in a variety of chemical contexts.

Predicted Performance Profile of this compound

Direct experimental data on this compound is limited in publicly available literature. However, by leveraging data from analogous aryl fluoroalkyl sulfoxides and fundamental principles of physical organic chemistry, we can construct a robust predictive model of its behavior in different solvent systems.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar sulfoxide group and a less polar difluorophenyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents. Dimethyl sulfoxide (DMSO) itself is an excellent solvent for a wide range of polar and nonpolar compounds.[2][3] Given the structural similarity, this compound is expected to be highly miscible with DMSO and other polar aprotic solvents that can engage in dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to good solubility is expected. The sulfoxide oxygen can act as a hydrogen bond acceptor. However, the hydrophobic nature of the difluorophenyl ring will limit miscibility with water compared to DMSO.[4] In alcohols like ethanol and methanol, the alkyl chains can better solvate the aromatic portion, leading to higher solubility than in water.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is anticipated. The highly polar sulfoxide group will hinder dissolution in nonpolar environments. While the difluorophenyl group has some nonpolar character, it is insufficient to overcome the polarity of the S=O bond.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent SystemSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStructural similarity and strong dipole-dipole interactions.[2]
N,N-Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.[5]
Acetonitrile (MeCN)Polar AproticHighFavorable dipole-dipole interactions.
Water (H₂O)Polar ProticModerateHydrogen bonding with the sulfoxide oxygen is countered by the hydrophobic aryl group.[4]
Ethanol (EtOH)Polar ProticGoodBalance of hydrogen bonding and alkyl chain solvation of the aryl group.
TolueneNonpolarLowMismatch in polarity.
HexaneNonpolarVery LowSignificant polarity mismatch.
Stability Profile

The stability of this compound will be influenced by the solvent's ability to promote or inhibit decomposition pathways, such as racemization, hydrolysis, or redox reactions.

  • Thermal Stability and Racemization: Aryl alkyl sulfoxides are generally chiral and configurationally stable at room temperature, with high energy barriers to pyramidal inversion (racemization).[6] Studies on related aryl fluoroalkyl sulfoxides show enantiomerization occurs at temperatures above 200 °C.[6] The choice of an inert, high-boiling point solvent like 1,2,4-trichlorobenzene is common for studying such thermal processes.[6] In typical laboratory applications across various solvents, this compound is expected to be optically stable. Photochemical conditions, however, can induce racemization of chiral sulfoxides.[7]

  • Stability in Acidic and Basic Media:

    • Acidic Conditions: In strong acids, the sulfoxide oxygen can be protonated. This can facilitate certain reactions like the Pummerer rearrangement if an appropriate activating agent is present.[8][9] The stability in acidic media will depend on the acid concentration and the presence of nucleophiles.

    • Basic Conditions: The electron-withdrawing 2,4-difluorophenyl group is predicted to significantly increase the acidity of the α-methyl protons compared to non-fluorinated analogs.[6] This makes the compound more susceptible to deprotonation by strong bases, which could lead to subsequent reactions. The choice of solvent will influence the effective strength of the base.

Reactivity Profile

The solvent system can dramatically influence the course and rate of reactions involving this compound.

  • Nucleophilic Attack on the Sulfur Atom: In reactions where the sulfoxide acts as an electrophile, such as in certain cross-coupling reactions, polar aprotic solvents are often preferred.[10][11] These solvents can solvate the counter-ion of the nucleophile, enhancing its reactivity.

  • Pummerer-Type Reactions: This class of reactions involves the conversion of a sulfoxide to an α-functionalized sulfide. It typically requires an activating agent (e.g., an acid anhydride).[8][9] The choice of solvent can influence the stability of the key thionium ion intermediate. Non-polar solvents may be used, but the reaction can also proceed in polar aprotic media. The electron-withdrawing nature of the 2,4-difluorophenyl group may affect the ease of formation and reactivity of the thionium ion.

  • Oxidation to the Sulfone: The oxidation of sulfoxides to sulfones is a common transformation. The choice of solvent can affect the rate and selectivity of the oxidation. For instance, oxidations with hydrogen peroxide can be carried out in solvents like methanol or acetic acid.[12][13] The solvent can influence the activity of the oxidizing agent.

Comparison with Alternative Sulfoxides

The selection of a sulfoxide for a particular application often depends on a balance of properties. Here, we compare the predicted performance of this compound with two common alternatives: Dimethyl Sulfoxide (DMSO) and Methyl Phenyl Sulfoxide.

Table 2: Comparative Performance of this compound with Alternative Sulfoxides

PropertyDimethyl Sulfoxide (DMSO)Methyl Phenyl SulfoxideThis compound (Predicted)
Solubility Excellent in a wide range of solvents.[2]Good in polar organic solvents, lower in water.Good in polar organic solvents, moderate in water.
α-Proton Acidity pKa ~35 (in DMSO)pKa ~31 (in DMSO)Significantly lower pKa than Methyl Phenyl Sulfoxide.[6]
Reactivity Widely used as a solvent and a mild oxidant (e.g., Swern oxidation).[5]Substrate for Pummerer reactions, oxidation, and C-S coupling.Enhanced reactivity in base-mediated reactions due to increased α-acidity. The electron-withdrawing group may deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution under certain conditions.[14]
Key Advantage Excellent, versatile, and relatively non-toxic solvent.[2]Simple aryl sulfoxide model for studying fundamental reactivity.Tunable electronic properties due to fluorine substitution, potentially leading to unique reactivity and applications in medicinal chemistry.[1]

Experimental Protocols for Performance Evaluation

To validate the predicted performance of this compound, a series of standardized experiments can be conducted.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to sediment the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for analysis (e.g., by UV-Vis spectroscopy or HPLC with a calibration curve).

  • Calculation: Determine the concentration of the dissolved sulfoxide to ascertain its solubility in the test solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess sulfoxide to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24h) prep2->equil1 sep1 Centrifuge equil1->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute for analysis (HPLC/UV-Vis) quant1->quant2 quant3 Analyze against calibration curve quant2->quant3

Caption: Workflow for solubility determination.

Protocol for Stability Assessment (Hydrolytic Stability)

This protocol describes a method to assess the hydrolytic stability of this compound in aqueous solvent systems at different pH values.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in buffered aqueous solutions of different pH (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) to accelerate potential degradation.

  • Time-Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench any reaction if necessary and analyze the samples by a stability-indicating method (e.g., HPLC) to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

G cluster_prep Solution Preparation cluster_incub Incubation cluster_sample Sampling cluster_analysis Analysis prep1 Dissolve sulfoxide in buffered solutions (pH 4, 7, 9) incub1 Incubate at constant temperature prep1->incub1 sample1 Withdraw aliquots at time points incub1->sample1 analysis1 Quench reaction sample1->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Determine remaining concentration analysis2->analysis3

Caption: Workflow for hydrolytic stability assessment.

Conclusion

This compound is a promising synthetic building block with a performance profile that is highly dependent on the solvent system in which it is used. The strong electron-withdrawing nature of the 2,4-difluorophenyl group is predicted to enhance the acidity of the α-protons, making it a valuable substrate for base-mediated C-C bond-forming reactions. Its solubility is expected to be highest in polar aprotic solvents, while its stability under typical laboratory conditions is anticipated to be robust. This guide provides a foundational understanding of the expected behavior of this compound, empowering researchers to make informed decisions when selecting solvents for their specific applications and to design experiments to further elucidate its rich chemistry.

References

  • Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. (2022). ResearchGate. [Link]

  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. PMC. [Link]

  • Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. (2020). ResearchGate. [Link]

  • ChemInform Abstract: Fluoro-Pummerer Rearrangement and Analogous Reactions. (2025). ResearchGate. [Link]

  • One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (2010). Journal of Fluorine Chemistry. [Link]

  • Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. (2020). PubMed. [Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. (2014). ACS Publications. [Link]

  • Comparison of the pKa values for selected compounds in DMSO. ResearchGate. [Link]

  • Regioselective C-H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. (2017). PubMed. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. RSC Publishing. [Link]

  • From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024). Beilstein Journals. [Link]

  • Reactivity and selectivity in the oxidation of aryl methyl sulfides and sulfoxides by hydrogen peroxide mediated by acetonitrile. RSC Publishing. [Link]

  • Evaluation Electronic Properties of Rufinamide via Ab-Initio Study as Anti-Epileptic Drug. (2024). Sciforum. [Link]

  • The Basicities of Some Aryl Methyl Sulfoxides. ACS Publications. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. Wiley Online Library. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI. [Link]

  • Trifluoromethyl Sulfoxides: Reagents for Metal-Free CH Trifluoromethylthiolation. ePrints Soton. [Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). RSC Publishing. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. RSC Publishing. [Link]

  • DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. (2026). Oreate AI Blog. [Link]

  • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. (1999). Inorganic Chemistry. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. University of Regensburg. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). MDPI. [Link]

  • Emerging Fluorinated Motifs: Synthesis, Properties and Applications, 2 Volume Set. (2020). Wiley. [Link]

  • Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). ACS Publications. [Link]

  • Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. AIP Publishing. [Link]

  • Kinetics and Mechanism of Oxidation of Methyl Phenyl Sulphide by Imidazolium Fluorochromate. (2025). ResearchGate. [Link]

  • Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (2021). The Journal of Organic Chemistry. [Link]

  • Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. [Link]

  • Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. ResearchGate. [Link]

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In Vivo vs. In Vitro Efficacy of 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS) , focusing on its pharmacological profile as a bioactive scaffold and metabolic intermediate.

In drug discovery, 2,4-DFPMS is frequently evaluated as a chiral sulfoxide pharmacophore in Structure-Activity Relationship (SAR) studies—particularly for p38 MAPK inhibitors , COX-2 inhibitors , and antifungal agents . Its efficacy is critically compared against its sulfone (2,4-difluorophenyl methyl sulfone) and sulfide analogs to balance in vitro potency with in vivo metabolic stability.

Executive Summary

This compound (2,4-DFPMS) represents a critical "switch" scaffold in medicinal chemistry. While often exhibiting superior in vitro potency (IC₅₀) compared to its sulfone analog due to the sulfoxide's hydrogen-bonding capability and chirality, its in vivo efficacy is frequently compromised by rapid oxidative metabolism to the achiral, often less active, sulfone.

This guide evaluates the efficacy trade-offs of 2,4-DFPMS, comparing it with its primary metabolic alternative, 2,4-Difluorophenyl Methyl Sulfone (2,4-DFPMS-O₂) .

Comparative Efficacy Profile

The following table summarizes the performance of 2,4-DFPMS versus its Sulfone analog across key pharmacological parameters.

Feature2,4-DFPMS (Sulfoxide) 2,4-DFPMS-O₂ (Sulfone) Mechanistic Driver
In Vitro Potency (IC₅₀) High (e.g., <10 nM in MAPK11 models)Moderate/Low (>10 µM in some models)Sulfoxide chirality allows precise H-bond interactions; Sulfone is bulkier/achiral.
Metabolic Stability Low (Labile)High (Stable)Susceptible to CYP450/FMO oxidation (Sulfoxide

Sulfone).
Solubility High (Polar)Moderate Sulfoxide dipole moment enhances aqueous solubility.
Chirality Yes (R/S Enantiomers)No (Achiral)Enantiomers may have distinct binding affinities (Eutomer vs. Distomer).
In Vivo Half-Life Short (< 2-4 hours)Long (> 6-8 hours)Rapid clearance via oxidation or reduction to sulfide.
In Vitro Efficacy: The Potency Advantage

In enzyme inhibition assays (e.g., MAPK11, COX-2), 2,4-DFPMS often outperforms its sulfone counterpart.

  • Mechanism of Action: The sulfoxide group (

    
    ) acts as a chiral hydrogen bond acceptor. In the context of MAPK11 inhibitors , the oxygen atom of the sulfoxide can form critical interactions with the hinge region of the kinase ATP-binding pocket. The 2,4-difluorophenyl ring provides lipophilic contacts while modulating the electron density of the sulfur center.
    
  • Experimental Evidence: In SAR studies of diaryl sulfoxides, the transition from sulfone to sulfoxide often restores bioactivity. For instance, while rigid diaryl sulfones may lose activity due to steric clashes (glycine flip constraints), the sulfoxide (2,4-DFPMS moiety) maintains a geometry that favors binding.

Protocol: In Vitro Kinase Inhibition Assay (MAPK11 Model)
  • Objective: Determine the IC₅₀ of 2,4-DFPMS vs. Sulfone analog.

  • Reagents: Recombinant p38 MAPK11, ATP (

    
     concentration), Substrate (e.g., ATF2), 
    
    
    
    P-ATP or fluorescent tracer.
  • Workflow:

    • Preparation: Dissolve 2,4-DFPMS in 100% DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM – 10 µM).

    • Incubation: Incubate enzyme + inhibitor (15 min at 25°C) in assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Reaction: Initiate with ATP/Substrate mix. Incubate 60 min.

    • Detection: Measure phosphorylation via radiometric scintillation or FRET.

    • Analysis: Fit data to the Hill equation:

      
      .
      
In Vivo Efficacy: The Metabolic Liability

Despite high in vitro potency, 2,4-DFPMS faces a significant hurdle in vivo: the Sulfoxide-Sulfone Switch .

  • Metabolic Pathway: Upon administration, 2,4-DFPMS is rapidly oxidized to the sulfone (2,4-DFPMS-O₂) by hepatic enzymes (CYP3A4, FMO3).

    • Outcome A (Bioactivation): If the sulfone is also active (rare for this scaffold), efficacy is maintained.

    • Outcome B (Inactivation): If the sulfone is inactive (common in MAPK11/COX-2 scaffolds), in vivo efficacy drops precipitously despite good in vitro data.

    • Outcome C (Reduction): In the gut (microbiome), the sulfoxide can be reduced back to the Sulfide (thioether), which is often toxic or has different pharmacokinetics.

Visualization: Metabolic Fate of 2,4-DFPMS

MetabolicPathway Figure 1: In Vivo Metabolic Fate of 2,4-DFPMS Sulfide 2,4-Difluorophenyl Methyl Sulfide (Pro-drug/Precursor) Sulfoxide 2,4-DFPMS (Sulfoxide) (Active Pharmacophore) Sulfide->Sulfoxide FMO/CYP450 (Oxidation) Sulfoxide->Sulfide Gut Microbiota (Reduction) Sulfone 2,4-DFPMS-O2 (Sulfone) (Inactive Metabolite) Sulfoxide->Sulfone CYP3A4 (Oxidation)

Figure 1: The central role of 2,4-DFPMS (Blue) as a metabolic intermediate. Rapid oxidation to the Sulfone (Red) is the primary clearance pathway limiting in vivo duration.

Experimental Validation: In Vivo Pharmacokinetics (PK)

To validate the efficacy of 2,4-DFPMS in vivo, researchers must track the AUC ratio of Sulfoxide to Sulfone.

Protocol: Rat PK Study (Intravenous vs. Oral)
  • Objective: Quantify the conversion rate of 2,4-DFPMS to Sulfone.

  • Subjects: Sprague-Dawley rats (

    
     per group).
    
  • Dosing:

    • IV: 2 mg/kg (dissolved in PEG400/Saline).

    • PO: 10 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Transitions:

      • 2,4-DFPMS:

        
         177 
        
        
        
        113 (Loss of SOCH₃).
      • Sulfone:

        
         193 
        
        
        
        129.
  • Success Metric: If

    
    , the compound is metabolically unstable, and efficacy will likely be driven by the sulfone (check sulfone activity).
    
Strategic Recommendations for Drug Design

When 2,4-DFPMS shows high in vitro potency but poor in vivo stability:

  • Deuteration: Replace the methyl hydrogens with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE)  to slow down the rate of metabolic oxidation by CYP enzymes, potentially extending the half-life of the active sulfoxide.
    
  • Steric Shielding: Introduce an ortho-substituent (e.g., a methyl group at the 6-position of the phenyl ring) to sterically hinder the approach of oxidative enzymes to the sulfur center.

  • Bioisosteres: Replace the sulfoxide with a Sulfoximine (

    
    ). Sulfoximines are often isosteric with sulfoxides but significantly more metabolically stable and chemically robust.
    
Decision Matrix: When to use 2,4-DFPMS

DecisionTree Figure 2: Development Decision Tree for 2,4-DFPMS Scaffolds Start Evaluate 2,4-DFPMS (In Vitro Hit) CheckSulfone Test Sulfone Analog (In Vitro) Start->CheckSulfone SulfoneActive Sulfone is Active? CheckSulfone->SulfoneActive YesActive Proceed with Sulfone (More Stable) SulfoneActive->YesActive Yes NoActive Sulfone is Inactive SulfoneActive->NoActive No CheckMetab Check Metabolic Stability (Microsomes) NoActive->CheckMetab Stable Stable? (T1/2 > 60 min) CheckMetab->Stable YesStable Develop 2,4-DFPMS (Chiral Separation Required) Stable->YesStable Yes NoStable Modify Scaffold: 1. Deuteration 2. Sulfoximine Stable->NoStable No

Figure 2: Strategic workflow for evaluating 2,4-DFPMS in lead optimization.

References
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Source: MDPI (Molecules). Context: Describes the synthesis and superior bioactivity of sulfoxide derivatives (related to 2,4-DFPMS) compared to sulfones in kinase inhibition. URL:[Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines at the Dopamine Transporter. Source: NIH (PubMed Central). Context: Discusses the oxidation of sulfide to sulfoxide and the resulting pharmacological profile in neurotransmitter transporter inhibitors. URL:[Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Structure Activity Relationship and Biological Activity. Source: University of Baghdad / Review. Context: Reviews the biological activity of 1,2,4-triazoles containing diarylsulfone and 2,4-difluorophenyl moieties. URL:[Link]

Safety Operating Guide

Navigating the Disposal of 2,4-Difluorophenylmethylsulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Difluorophenylmethylsulfoxide, a compound that, while integral to specific research pathways, requires meticulous handling due to its potential hazards. Our objective is to instill a deep understanding of the principles behind these procedures, fostering a culture of safety and compliance within the laboratory.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential risks is paramount. The following table summarizes the inferred hazards and necessary personal protective equipment (PPE).

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Chemical-resistant gloves (Nitrile), Lab coat, Splash goggles
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Chemical-resistant gloves (Nitrile), Lab coat
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Splash goggles or face shield
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Use in a certified chemical fume hood

This data is inferred from structurally similar compounds. Always handle with caution.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous waste from "cradle-to-grave".

Step 1: Waste Classification

The first crucial step is to classify the waste. Based on its inferred properties, this compound waste should be treated as a hazardous chemical waste. It is the generator's responsibility to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity[3]. Given the potential for toxicity, it is prudent to manage it as such.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions[4]. This compound waste must be collected separately from other waste streams.

  • Solid Waste: Collect any solid residues, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper) in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Incompatible Wastes: Keep this waste stream segregated from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar compounds[2][5].

Step 3: Container Selection and Labeling

The integrity of the waste containment is non-negotiable.

  • Container Choice: Use only approved, chemically compatible containers. High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste. For solid waste, use a sturdy, sealable container with a liner[6][7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[8]. The accumulation start date must also be clearly marked[4].

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel[8][9].

  • Storage Conditions: Store the waste container in a well-ventilated area, away from heat sources and direct sunlight[4]. Ensure the container is kept tightly closed except when adding waste[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste)[9].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility[3].

  • Contact Environmental Health & Safety (EHS): When the waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup[8].

  • Manifesting: For off-site transportation, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility[10]. Your EHS department will manage this documentation.

III. Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2][5].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1][11].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][11].
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS for assistance.
IV. Workflow Diagrams

To provide a clear visual representation of the disposal process, the following diagrams have been created using the DOT language.

WasteDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Disposal Process A Generation of This compound Waste B Segregate Solid and Liquid Waste A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Pickup (when container is 90% full) D->E F EHS Transports to Licensed Disposal Facility E->F

Caption: Workflow for the disposal of this compound waste.

EmergencyResponse cluster_response Immediate Response Actions cluster_escalation Escalation Spill Spill or Exposure Occurs Skin Skin Contact: Wash with soap & water Spill->Skin Eye Eye Contact: Flush with water Spill->Eye Inhalation Inhalation: Move to fresh air Spill->Inhalation ContactEHS Contact EHS (for large spills) Spill->ContactEHS SeekMedical Seek Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: Emergency response plan for spills or exposure.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding our commitment to scientific integrity and environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Temarry Recycling. (2022, April 19). What are Federal and State Hazardous Waste Regulations?.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • UFine Chemical. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, December 12). Safety Data Sheet.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Bachem. (2021, February 26). Safety Data Sheet.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.

Sources

Personal protective equipment for handling 2,4-Difluorophenylmethylsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Autonomy & Strategic Safety

Handling 2,4-Difluorophenylmethylsulfoxide (an intermediate often encountered in the synthesis of triazole antifungals like Fluconazole or Voriconazole derivatives) requires a nuanced approach. Unlike standard organic solvents, this compound combines the lipophilicity of a fluorinated aromatic with the skin-penetrating properties of a sulfoxide .

This guide does not merely list equipment; it establishes a containment philosophy . The primary risk vector is not just inhalation, but transdermal absorption . Sulfoxides (like DMSO) are known permeation enhancers, capable of carrying themselves—and any dissolved impurities—directly through the stratum corneum. When fluorinated at the 2,4-positions, the metabolic stability and potential toxicity of the aromatic ring increase, making skin contact a critical failure point.

The Golden Rule: Treat this compound as a "Trojan Horse"—it can bypass biological barriers that normally stop other chemicals.

Part 2: Scientific Integrity & Logic (The "Why" Behind the Protocol)

Hazard Analysis & Causality
Hazard ClassSpecific Risk MechanismOperational Implication
Skin Permeation The methylsulfoxide moiety (

) alters keratin conformation, increasing skin permeability.
Standard latex gloves are insufficient. They degrade rapidly and offer poor permeation resistance to sulfoxides.
Fluorine Activation The 2,4-difluoro substitution activates the ring for nucleophilic aromatic substitution (

), making it a potent alkylating agent/irritant.
Eye protection must be sealed. Vapors or dust can cause severe lachrymatory effects or corneal damage.
Physical State Likely a low-melting solid or viscous liquid (depending on purity/temperature).Static control is vital. Fluorinated solids often carry high static charges, leading to scattering during weighing.
PPE Selection Matrix (The Defense System)

This system is self-validating: if one barrier fails, the next captures the hazard.

Body ZoneRecommended PPETechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination Grade)2. Outer: 5-8 mil Nitrile (Extended Cuff) or Butyl Rubber (for prolonged handling)Sulfoxides permeate thin nitrile in <15 mins. The second layer creates a "sacrificial barrier," providing a visual cue for changing (swelling/discoloration) before skin contact occurs.
Respiratory P100 / N95 (if solid) or OV/AG Cartridge (if liquid/heated) If the compound is heated, sulfoxide decomposition can release sulfur oxides (

) and HF traces. An Acid Gas (AG) rating is a proactive safety measure.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. A splash or dust cloud can bypass glasses. Goggles form a seal against the "creeping" nature of sulfoxide liquids.
Body Lab Coat (Poly-Cotton) + Chemical Apron Cotton absorbs; an apron deflects. For scale-up (>50g), use a Tyvek® suit to prevent dust accumulation on street clothes.

Part 3: Operational Protocols & Visualization

Protocol A: Safe Weighing & Transfer

Objective: Transfer 5.0g of this compound without contamination.

  • Preparation:

    • Don PPE as per the Matrix.[1]

    • Place an anti-static gun or ionizer near the balance. Fluorinated solids are notoriously static-prone.

    • Line the balance area with a disposable absorbent mat (yellow-backed).

  • The Transfer:

    • Do not use a metal spatula if the compound is a liquid/melt; use a glass pipette or positive-displacement pipette .

    • If solid: Use a PTFE-coated spatula (reduces sticking).

    • Technique: Weigh into a tared vial with a septum cap. Avoid open weighing boats which allow dust to spread.

  • Decontamination:

    • Wipe the spatula/pipette exterior with a dry tissue first, then a tissue dampened with Ethyl Acetate (EtOAc).

    • Critical: Dispose of tissues immediately into a solid hazardous waste bin.

Protocol B: Emergency Response (Self-Validating)
  • Skin Contact:

    • IMMEDIATE ACTION: Wash with soap and tepid water for 15 minutes.

    • CONTRAINDICATION: DO NOT use ethanol, acetone, or DMSO to clean the skin. These solvents will accelerate the absorption of the fluorinated compound into the bloodstream.

  • Spill Cleanup:

    • Liquid: Absorb with Vermiculite or Sand. Do not use paper towels (fire risk if oxidizers are present).

    • Solid: Wet-wipe method. Do not sweep (creates dust).

Part 4: Visualization (Graphviz Diagrams)

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting glove and respiratory protection based on the physical state of the sulfoxide.

PPE_Logic Start Start: Assess Physical State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it a Liquid/Melt? Start->IsLiquid SolidPPE Respiratory: N95/P100 Mask Gloves: Double Nitrile (4mil + 5mil) IsSolid->SolidPPE LiquidPPE Respiratory: Half-Mask w/ OV/AG Cartridge Gloves: Butyl Rubber or Double Nitrile (change q 15min) IsLiquid->LiquidPPE StaticRisk Risk: Static Scattering Action: Use Ionizer + Anti-static Mat SolidPPE->StaticRisk PermeationRisk Risk: Rapid Skin Absorption Action: Splash Goggles + Apron LiquidPPE->PermeationRisk

Diagram 2: Waste Disposal Workflow

Caption: Step-by-step classification for disposing of fluorinated sulfoxide waste to prevent downstream hazards.

Waste_Disposal WasteGen Waste Generation Classify Classify Stream WasteGen->Classify Halogenated Liquid: Halogenated Organic Solvents (Do NOT mix with Acids) Classify->Halogenated Liquid Mother Liquor SolidWaste Solid: Hazardous Debris (Gloves, Tissues, Vials) Classify->SolidWaste Contaminated PPE Labeling Label: 'Toxic - Fluorinated Sulfoxide' Warning: 'Skin Penetrant' Halogenated->Labeling SolidWaste->Labeling

Part 5: References & Authority

In-Text Citations:

  • Skin Permeation of Sulfoxides: The unique ability of the sulfoxide group to disrupt the stratum corneum lipid bilayer is well-documented, necessitating the "Double-Glove" protocol [1].

  • Fluorinated Aromatic Toxicity: 2,4-Difluoro derivatives are often precursors to bioactive molecules (e.g., Voriconazole intermediates), implying inherent biological activity and the need for strict containment [2].

  • General Handling of Fluorinated Compounds: Standard operating procedures for fluorinated intermediates emphasize the risk of HF generation upon thermal decomposition, mandating Acid Gas (AG) respiratory protection [3].

Reference List:

  • Ursin, C. et al. "Permeation of Dimethyl Sulfoxide (DMSO) Through Glove Materials." American Industrial Hygiene Association Journal.

  • Pfizer Inc. "Voriconazole Synthesis Pathway & Intermediates Safety Data." Pfizer Global Supply. (Contextual reference for 2,4-difluoro intermediates)

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[2]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industrial hygiene practices for fluorinated sulfoxides. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.